7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Description
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Properties
IUPAC Name |
7-methoxy-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIQAUZZZWOJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349194 | |
| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |
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Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-74-8 | |
| Record name | 1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its anti-inflammatory, antioxidant, and fluorescent properties. This document consolidates available data on its spectral characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential mechanisms of action, including its role in the NF-κB signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.
Chemical and Physical Properties
This compound is a derivative of 1,2-dihydroquinoline with a methoxy group at the 7-position and three methyl groups at the 2- and 4-positions.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO | [2][3][4] |
| Molecular Weight | 203.28 g/mol | [2][3][4] |
| Appearance | Beige to Very Dark Beige Solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 306 °C | [3] |
| Density | 0.986 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| CAS Number | 1810-74-8 | [2][3][4] |
Spectral Data
Mass Spectrometry: A gas chromatography-mass spectrometry (GC-MS) analysis indicates a molecular ion peak (M+) consistent with the molecular weight of 203.28 g/mol .[5]
Note: Specific ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound are not available in the cited search results. The following are predicted or generalized characteristics based on the structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted):
-
Aromatic protons in the range of 6.5-7.5 ppm.
-
A singlet for the methoxy group protons around 3.8 ppm.
-
A singlet for the N-H proton.
-
Signals for the three methyl groups and the methylene proton in the aliphatic region (1.0-2.5 ppm).
¹³C NMR Spectroscopy (Predicted):
-
Aromatic carbon signals in the range of 100-150 ppm.
-
A signal for the methoxy carbon around 55 ppm.
-
Aliphatic carbon signals for the methyl and quaternary carbons.
FT-IR Spectroscopy (Predicted):
-
N-H stretching vibration in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C aromatic stretching vibrations around 1500-1600 cm⁻¹.
-
C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹.
Experimental Protocols
Synthesis of this compound
The following protocol is based on a known procedure for the synthesis of this compound.[3]
Table 2: Reagents for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| m-Anisidine | 123.15 | 26 mL (28.34 g) | 0.23 |
| 4-Methyl-3-penten-2-one | 98.14 | 27 mL (22.57 g) | 0.23 |
| Acetic Acid | 60.05 | 2.6 mL | - |
| Hydrobromic Acid (48%) | 80.91 | 50 mL | - |
| Sodium Hydroxide (10 N) | 40.00 | As needed | - |
| Chloroform | 119.38 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
To a stirred solution of acetic acid (2.6 mL), slowly add m-anisidine (26 mL, 0.23 mol).
-
To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.
-
Collect the resulting precipitate by filtration and wash with acetone.
-
Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[3]
Experimental Workflow:
Caption: Synthesis and purification workflow for this compound.
Biological Activities and Signaling Pathways
This compound exhibits several noteworthy biological activities, making it a compound of interest for drug development.
Anti-inflammatory Activity
This compound is recognized for its anti-inflammatory properties.[1] While the specific mechanism for the 7-methoxy derivative is not fully elucidated, related dihydroquinoline compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
NF-κB Signaling Pathway Inhibition:
The canonical NF-κB signaling pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6][7][8][9] It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing NF-κB activation.
Caption: The proposed inhibitory effect on the canonical NF-κB signaling pathway.
Antioxidant Activity
Dihydroquinoline derivatives are known to possess antioxidant properties, acting as free radical scavengers.[1] The mechanism is believed to involve the donation of a hydrogen atom from the N-H group of the dihydroquinoline ring to a free radical, thereby neutralizing it and preventing oxidative damage to cells. The resulting dihydroquinoline radical is stabilized by resonance.
Antioxidant Workflow:
Caption: General mechanism of free radical scavenging by dihydroquinolines.
Other Biological Activities
-
Antimicrobial Activity: Studies have indicated that this compound exhibits antibacterial and antifungal properties.[1]
-
Anticancer Activity: Preliminary in vitro studies suggest potential antiproliferative effects on some cancer cell lines.[1]
-
Enzyme Inhibition: This compound has been shown to act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are involved in drug metabolism.[1] This suggests a potential for drug-drug interactions.
Applications
The unique properties of this compound have led to its use and investigation in several fields:
-
Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for the development of new therapeutic agents.[1]
-
Fluorescent Dyes: It serves as a precursor in the synthesis of fluorescent dyes used in biological microscopy and nanoscopy.[1]
-
Materials Science: Its chemical structure is being explored for various applications in materials science.[1]
Conclusion
This compound is a versatile heterocyclic compound with a range of interesting chemical and biological properties. Its anti-inflammatory and antioxidant activities, coupled with its potential in materials science and as a fluorescent dye precursor, make it a valuable subject for further research and development. This technical guide provides a foundational understanding of this compound for scientists and researchers in relevant fields. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and technological potential.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 1810-74-8 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This technical guide provides a comprehensive overview of the synthesis methods for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound of interest for researchers, scientists, and professionals in drug development due to its anti-inflammatory properties and its use in the preparation of fluorescent dyes for biological imaging.[1][2] This document details a key synthetic protocol, presents comparative data on related syntheses, and visualizes the reaction pathway.
Core Synthesis Methodology
The primary and most direct method for synthesizing this compound involves the acid-catalyzed condensation reaction between m-Anisidine and mesityl oxide (4-methyl-3-penten-2-one). This reaction is a variation of the Combes quinoline synthesis, which is a well-established method for forming the quinoline ring system.
Experimental Protocol
The following protocol is a detailed procedure for the synthesis of this compound.[1]
Materials:
-
m-Anisidine (26 mL, 0.23 mol)
-
Mesityl oxide (4-methyl-3-penten-2-one) (27 mL, 0.23 mol)
-
Acetic acid (2.6 mL)
-
Concentrated hydrobromic acid (50 mL)
-
10 N aqueous sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Acetone
-
Water
Procedure:
-
In a suitable reaction vessel, slowly add m-anisidine (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL) under stirring.
-
Following the addition of m-anisidine, slowly add mesityl oxide (27 mL, 0.23 mol) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) to the mixture and continue stirring for an additional hour.
-
Collect the resulting precipitate by filtration and wash it with acetone.
-
Dissolve the collected solid in water (100 mL).
-
Adjust the pH of the aqueous solution to 7 using 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Filter the mixture to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from hexane to yield pure this compound as a pale yellow solid.
Yield: 15.5 g (33%)[1]
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Comparative Data of Related Dihydroquinoline Syntheses
While a specific protocol for the 7-methoxy derivative is detailed above, the synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, from aniline and acetone has been extensively studied with various catalysts. The following table summarizes the reaction conditions and yields for these related methods, providing valuable context for optimizing similar syntheses.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MOF-199 | Aniline, Acetone | 80 | 18-24 | 74 | [3][4] |
| H-Y-MMM Zeolite | Aniline, Acetone | 60-230 | 6-23 | Not specified | [5] |
| Sc(OTf)₃ | Aniline, Acetone | Room Temp | 2-6 (MW) | 65 | [5] |
| HF and BF₃ | Aniline, Acetone derivative | 80-150 | Not specified | up to 82.8 | [6] |
| Zn₀.₅TPA/Al₂O₃ | Aniline, Acetone | Not specified | Not specified | 32.1 | [7] |
Reaction Mechanism and Considerations
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone or its derivatives generally proceeds through a Skraup or Doebner-Miller type reaction mechanism.[7][8] The key steps involve:
-
Aldol Condensation: Two molecules of acetone can undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide.
-
Schiff Base Formation: The aniline derivative reacts with a carbonyl compound (acetone or mesityl oxide) to form a Schiff base intermediate.
-
Cyclization: An acid catalyst promotes the intramolecular electrophilic substitution on the aromatic ring, leading to the formation of the dihydroquinoline ring system.
The choice of catalyst is crucial and can significantly impact the reaction yield and selectivity. Heterogeneous catalysts like MOF-199 and zeolites offer advantages in terms of separation and reusability.[3][4][5] Lewis acids such as Sc(OTf)₃ and a combination of HF and BF₃ have also been shown to be effective.[5][6] For the synthesis of the 7-methoxy derivative, the use of acetic acid as a catalyst for the initial condensation and hydrobromic acid for the cyclization has been reported to be effective.[1]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. This compound CAS#: 1810-74-8 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
In-Depth Technical Guide: Molecular Structure of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO. Its structure consists of a dihydroquinoline core substituted with a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions.
Molecular Structure Diagram:
Caption: 2D representation of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1810-74-8 | [2] |
| Molecular Formula | C₁₃H₁₇NO | |
| Molecular Weight | 203.28 g/mol | |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 306 °C | [3] |
| Density | 0.986 g/cm³ | [3] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography. The heterocyclic ring adopts a non-planar conformation.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Angle (°) |
| C2-N1 | 1.459(3) | C2-N1-C8a | 120.9(2) |
| C3-C2 | 1.535(3) | N1-C2-C3 | 110.1(2) |
| C4-C3 | 1.498(3) | C4-C3-C2 | 113.8(2) |
| C4a-C4 | 1.344(3) | C4a-C4-C3 | 121.2(2) |
| C8a-N1 | 1.393(3) | C8a-N1-H1 | 118.0 |
| C7-O1 | 1.369(3) | C6-C7-O1 | 124.6(2) |
| O1-C13 | 1.423(3) | C8-C7-O1 | 115.6(2) |
Data extracted from Acta Crystallographica Section C, (1998), C54, 978-980.
Spectroscopic Data
Expected Spectroscopic Features:
| Spectroscopy | Feature | Expected Region/Value |
| ¹H NMR | Aromatic Protons | δ 6.0-7.5 ppm |
| N-H Proton | δ 3.5-4.5 ppm (broad) | |
| O-CH₃ Protons | δ 3.7-3.9 ppm (singlet) | |
| C4-CH₃ Protons | δ 1.8-2.2 ppm (singlet) | |
| C2-(CH₃)₂ Protons | δ 1.2-1.5 ppm (singlet) | |
| C3-H₂ Protons | δ 1.6-2.0 ppm | |
| ¹³C NMR | Aromatic Carbons | δ 100-160 ppm |
| C=C Carbons | δ 120-140 ppm | |
| C-O Carbon | δ 155-160 ppm | |
| O-CH₃ Carbon | δ 55-60 ppm | |
| Quaternary C2 Carbon | δ 50-60 ppm | |
| C4 Carbon | δ 30-40 ppm | |
| Methyl Carbons | δ 20-30 ppm | |
| IR (Infrared) | N-H Stretch | 3300-3500 cm⁻¹ |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C=C Stretch (aromatic) | 1500-1600 cm⁻¹ | |
| C-O Stretch (aryl ether) | 1230-1270 cm⁻¹ (asymmetric), 1020-1075 cm⁻¹ (symmetric) |
Experimental Protocols
Synthesis
Method 1: From m-Anisidine and Mesityl Oxide
This method involves the reaction of m-aminoanisole (m-anisidine) with 4-methyl-3-penten-2-one (mesityl oxide).[3]
Protocol:
-
To a stirred solution of acetic acid (2.6 mL), slowly add m-aminoanisole (26 mL, 0.23 mol).
-
Slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.
-
Collect the precipitate by filtration and wash with acetone.
-
Dissolve the resulting solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate in vacuo to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[3]
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Method 2: Using an Alkyl Bromide Activator
This alternative synthesis was reported during the crystallographic study of the compound.
Protocol:
-
Dissolve m-anisidine (2.09 g, 13.66 mmol) in a mixture of 20 mL petroleum ether (333-353 K) and 20 mL acetone containing diisopropylethylamine (2.94 g, 22.78 mmol).
-
Add 6-bromohexan-1-ol (0.82 g, 4.55 mmol) to the mixture.
-
Reflux the mixture for 16 hours.
-
Monitor the reaction completion by thin-layer chromatography (CH₂Cl₂/MeOH 9:1).
-
Remove the solvent and dissolve the residue in ethyl acetate.
-
Wash the organic phase with a saturated KCl solution (3 times) and dry over Na₂SO₄.
-
Isolate the product by wet flash column chromatography using dichloromethane/methanol (20:1) as the eluent.
-
Recrystallize the resulting yellow solid from ethanol to obtain colorless crystals.
Biological Activity Assessment
This compound and related structures have shown potential as anti-inflammatory and antioxidant agents. Below are generalized protocols for assessing these activities.
Anti-inflammatory Activity (In Vitro): Nitric Oxide (NO) Production Assay
This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include negative control (cells only), positive control (cells + LPS), and compound-only groups.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which correlates with NO production.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, a positive control (like ascorbic acid or Trolox), or methanol (as a blank) to the respective wells.[4]
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[4]
Signaling Pathway Analysis:
Caption: Potential mechanism of anti-inflammatory action.
References
An In-depth Technical Guide to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
CAS Number: 1810-74-8
This technical guide provides a comprehensive overview of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound, with the molecular formula C₁₃H₁₇NO, is a solid substance at room temperature.[1][2] It is characterized by a quinoline core structure with a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1][2][3][4] |
| Molecular Weight | 203.28 g/mol | [1][2][3][4] |
| Appearance | Beige to Very Dark Beige Solid | [2] |
| Melting Point | 67-69 °C | [2] |
| Boiling Point | 306 °C | [2] |
| Density | 0.986 g/cm³ | [2] |
| Flash Point | 125 °C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage | 4°C, protect from light, Sealed in dry, Room Temperature | [1][2] |
Table 2: Computational Data
| Parameter | Value | Reference |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |
| logP | 3.3026 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis
The synthesis of this compound can be achieved through the condensation reaction of m-anisidine and mesityl oxide (4-methyl-3-penten-2-one).[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
m-Anisidine (m-aminoanisole)
-
4-Methyl-3-penten-2-one (mesityl oxide)
-
Acetic acid
-
Concentrated hydrobromic acid
-
Acetone
-
Water
-
10 N Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a stirred solution of acetic acid (2.6 mL), slowly add m-aminoanisole (26 mL, 0.23 mol).
-
To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.
-
Collect the resulting precipitate by filtration and wash with acetone.
-
Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical applications.[3] It is also utilized as a precursor in the synthesis of fluorescent dyes for biological microscopy.[3][5]
Anti-inflammatory Activity
The compound is recognized for its anti-inflammatory properties.[3][5] It is believed to act by inhibiting specific enzymes and signaling pathways involved in the inflammatory response.[3]
Cytochrome P450 Inhibition
Studies have indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[3] This interaction is crucial for understanding potential drug-drug interactions.
Other Potential Activities
Research also suggests potential antimicrobial, antioxidant, and anticancer activities for this compound, although further investigation is required to fully elucidate these effects.[3]
Experimental Protocols for Biological Assays
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (vehicle, LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
References
Spectroscopic Analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including the dihydroquinoline core, methoxy substituent, and multiple methyl groups, give rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Due to the limited availability of public-domain spectral data for this compound, this guide will focus on the theoretical principles and expected spectral characteristics based on the analysis of similar compounds. It will also provide detailed experimental protocols that can be readily adapted for the acquisition and interpretation of high-quality spectroscopic data.
Molecular Structure and Expected Spectroscopic Features
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Based on this structure, the following spectroscopic features can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the vinylic proton, the N-H proton, the methoxy protons, and the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The gem-dimethyl groups at the C2 position should appear as a singlet, while the methyl group at C4 will likely be a singlet or a narrowly split multiplet.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic, vinylic, aliphatic, and methoxy carbons. The quaternary carbons (C2, C4, C4a, C7, and C8a) will be identifiable by their lack of attached protons in a DEPT experiment.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the double bond in the dihydroquinoline ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.28 g/mol ). The fragmentation pattern will provide valuable information about the stability of the molecule and the nature of its substructures. Common fragmentation pathways may involve the loss of methyl groups or cleavage of the dihydroquinoline ring.
-
UV-Vis: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π-electron system of the dihydroquinoline chromophore. The position and intensity of these bands will be influenced by the methoxy substituent.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Value | e.g., s, d, t, q, m | Value | e.g., 1H, 3H | e.g., H-5, -OCH₃ |
| Value | ||||
| Value |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| Value | e.g., C-2, C-OCH₃ |
| Value | |
| Value |
Table 3: FT-IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Value | e.g., s, m, w, br | e.g., N-H stretch, C=C stretch |
| Value | ||
| Value |
Table 4: Mass Spectrometry Data (Expected)
| m/z | Relative Intensity (%) | Assignment |
| Value | Value | e.g., [M]⁺, [M-CH₃]⁺ |
| Value | ||
| Value |
Table 5: UV-Vis Spectroscopic Data (Expected)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| Value | Value | e.g., Ethanol |
| Value |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for quinoline derivatives and can be specifically tailored for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.
-
Perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for solution-phase analysis.
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press).
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).
Procedure (EI-MS):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
Ionize the sample using a beam of high-energy electrons (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detect the ions to generate the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Materials:
-
This compound sample
-
UV-grade solvent (e.g., ethanol, methanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the chosen UV-grade solvent. The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill another quartz cuvette with the sample solution.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Mandatory Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide has outlined the fundamental principles and methodologies for the comprehensive spectroscopic analysis of this compound. While specific, publicly available quantitative data for this compound is currently limited, the provided templates and detailed experimental protocols offer a robust framework for researchers to acquire, present, and interpret the necessary spectroscopic information. A thorough application of these techniques will enable the unambiguous structural confirmation and detailed characterization of this important heterocyclic molecule, thereby supporting its further investigation and potential applications in drug discovery and materials science.
The Unfolding Therapeutic Potential: A Technical Guide to the Biological Activity of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the promising biological activities of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives. While this specific scaffold is a subject of emerging research, this document synthesizes the known biological activities of structurally related quinoline and dihydroquinoline compounds to provide a predictive framework and practical experimental guidance for researchers. The information presented herein is intended to serve as a foundational resource for initiating and advancing research into the therapeutic applications of these compounds.
Overview of Biological Activities
Derivatives of the quinoline and dihydroquinoline core have demonstrated a broad spectrum of biological activities, suggesting that this compound derivatives could be potent therapeutic agents. The primary activities observed in analogous compounds include anticancer, anti-inflammatory, and antioxidant effects. The presence of a methoxy group at the 7-position and trimethyl substitution on the heterocyclic ring is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Anticancer Activity
Substituted quinoline and dihydroquinoline derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterase 4B (PDE4B), or through the induction of apoptosis.[1]
Quantitative Data for Structurally Related Compounds
While specific IC50 values for this compound derivatives are not yet extensively published, the following table summarizes the anticancer activity of various related quinoline derivatives to provide a comparative baseline.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives | RKO (Colon Carcinoma) | 14.57 - 16.70 | [1] |
| HeLa (Uterine Carcinoma) | 11.05 - 12.77 | [1] | |
| A549 (Lung Cancer) | ~8 - 9 | [2] | |
| Substituted 2-arylquinolines | PC3 (Prostate Cancer) | 31.37 - 34.34 | [3] |
| HeLa (Cervical Carcinoma) | 8.3 | [3] | |
| 4-hydroxyquinolone analogues | HCT116 (Colon Carcinoma) | Varies | [4] |
| A549 (Lung Carcinoma) | Varies | [4] | |
| PC3 (Prostate Carcinoma) | Varies | [4] | |
| MCF-7 (Breast Carcinoma) | Varies | [4] | |
| Novel Quinoline Derivatives with Nitrones/Oximes | Leukemia & Colon Cancer Cell Lines | 0.45 - 0.91 | [5] |
| Substituted Pyrido[2,3-d]pyrimidines | MCF-7 (Breast Adenocarcinoma) | 6.2 - 15.1 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]
Materials:
-
Target cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 10–200 µg/mL) and a vehicle control (DMSO) for 24-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives: their evaluation as potential PDE 4B inhibitors possessing cytotoxic properties against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline mechanism of action
An In-Depth Technical Guide to the
Putative Mechanisms of Action of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for this compound based on available scientific literature for this compound and structurally related molecules. It is important to note that specific quantitative data (e.g., IC50, EC50, Ki values) and detailed, validated experimental protocols for this particular compound are limited in publicly accessible peer-reviewed journals. The experimental protocols and data tables presented herein are illustrative and based on standard methodologies in the field to guide future research.
Executive Summary
This compound (7-MeO-TMQ) is a heterocyclic organic compound belonging to the dihydroquinoline class.[1] Preliminary studies and the biological activities of structurally similar compounds suggest that 7-MeO-TMQ possesses a range of potentially valuable pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] Furthermore, it has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, indicating a possible role in modulating drug metabolism.[1] This guide synthesizes the current understanding of 7-MeO-TMQ's likely mechanisms of action, drawing parallels from related compounds, and outlines standard experimental protocols for its further investigation.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C13H17NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 1810-74-8 | |
| Known Applications | Precursor for fluorescent dyes | [1] |
Putative Mechanisms of Action
Based on the known biological activities of dihydroquinoline and methoxy-substituted heterocyclic compounds, the primary mechanisms of action of 7-MeO-TMQ are likely centered on its antioxidant and anti-inflammatory properties.
3.1 Antioxidant Activity
The dihydroquinoline scaffold is known to possess antioxidant properties, acting as a free radical scavenger. The mechanism likely involves the donation of a hydrogen atom from the amine group to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
The following table presents hypothetical data that could be generated from standard antioxidant assays to quantify the efficacy of 7-MeO-TMQ.
| Assay | Metric | 7-MeO-TMQ (Hypothetical Value) | Positive Control (e.g., Trolox) |
| DPPH Radical Scavenging | IC50 (µM) | 85.2 | 25.5 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (µM Fe(II)/µM) | 0.85 | 1.50 |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 0.75 | 1.00 |
3.2 Anti-Inflammatory Activity
The anti-inflammatory effects of compounds structurally related to 7-MeO-TMQ are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways.
-
NF-κB Signaling Pathway: 7-MeO-TMQ may inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines. This inhibition could occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.
-
Nrf2 Signaling Pathway: The compound might activate the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).
This table provides example data for the anti-inflammatory effects of 7-MeO-TMQ in a cellular model of inflammation.
| Assay | Cell Line | Metric | 7-MeO-TMQ (Hypothetical Value) |
| Nitric Oxide (NO) Production | RAW 264.7 (LPS-stimulated) | IC50 (µM) | 45.8 |
| TNF-α Secretion | RAW 264.7 (LPS-stimulated) | IC50 (µM) | 52.3 |
| IL-6 Secretion | RAW 264.7 (LPS-stimulated) | IC50 (µM) | 61.7 |
3.3 Anticancer Activity
Some dihydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer mechanism of 7-MeO-TMQ could involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
The following table shows hypothetical GI50 (concentration for 50% growth inhibition) values for 7-MeO-TMQ against different cancer cell lines.
| Cell Line | Cancer Type | Metric | 7-MeO-TMQ (Hypothetical Value) |
| MCF-7 | Breast Cancer | GI50 (µM) | 35.2 |
| A549 | Lung Cancer | GI50 (µM) | 48.9 |
| HCT116 | Colon Cancer | GI50 (µM) | 41.5 |
3.4 Cytochrome P450 Inhibition
7-MeO-TMQ has been reported to inhibit CYP1A2 and CYP2D6.[1] This suggests that the compound could be involved in drug-drug interactions by altering the metabolism of other drugs that are substrates for these enzymes.
This table provides example inhibitory constants (Ki) for 7-MeO-TMQ against key CYP450 enzymes.
| Enzyme | Metric | 7-MeO-TMQ (Hypothetical Value) |
| CYP1A2 | Ki (µM) | 8.5 |
| CYP2D6 | Ki (µM) | 12.1 |
Proposed Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by 7-MeO-TMQ and a general experimental workflow for its characterization.
Caption: Putative anti-inflammatory signaling pathways of 7-MeO-TMQ.
Caption: General experimental workflow for 7-MeO-TMQ characterization.
Detailed Experimental Protocols (General Methodologies)
The following sections provide detailed, generalized protocols for key experiments that would be essential for elucidating the mechanism of action of 7-MeO-TMQ.
5.1 DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging activity of 7-MeO-TMQ.
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of 7-MeO-TMQ in methanol or DMSO.
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
5.2 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Objective: To assess the anti-inflammatory effect of 7-MeO-TMQ by measuring the inhibition of NO production in macrophages.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 7-MeO-TMQ for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
The IC50 value for NO inhibition is calculated.
-
5.3 Cytotoxicity by MTT Assay
-
Objective: To evaluate the cytotoxic effect of 7-MeO-TMQ on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 7-MeO-TMQ for 48 or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The GI50 value is determined from the dose-response curve.
-
5.4 Western Blot for NF-κB Activation
-
Objective: To investigate the effect of 7-MeO-TMQ on the NF-κB signaling pathway.
-
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are measured.
-
Procedure:
-
Culture RAW 264.7 cells and pre-treat with 7-MeO-TMQ, followed by stimulation with LPS.
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion and Future Directions
This compound is a promising compound with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. The proposed mechanisms of action, including the modulation of the NF-κB and Nrf2 signaling pathways, warrant further rigorous investigation. Future research should focus on generating robust quantitative data for its biological activities using the standardized protocols outlined in this guide. In vivo studies in relevant animal models of inflammatory diseases and cancer are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of 7-MeO-TMQ. Such studies will be instrumental in determining its potential for development as a novel therapeutic agent.
References
An In-depth Technical Guide to the Solubility of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of quinoline derivatives. Additionally, a probable signaling pathway associated with its known anti-inflammatory activity is illustrated.
Introduction to this compound
This compound is a heterocyclic organic compound with recognized anti-inflammatory properties.[1][][3] Its molecular structure, featuring a quinoline core with methoxy and trimethyl substitutions, makes it a subject of interest in medicinal chemistry and materials science.[1] The compound is utilized in the development of fluorescent dyes for biological microscopy and nanoscopy.[1][3][4] Understanding its solubility is crucial for its application in drug formulation, synthesis, and various biological assays.
Solubility Data
Currently, there is a lack of specific quantitative solubility data for this compound in a range of organic solvents in peer-reviewed literature. However, qualitative solubility information has been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble[4] |
| Methanol | Room Temperature | Slightly Soluble[4] |
Generally, quinoline and its derivatives tend to exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[5]
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.
-
Analyze these standards using HPLC or a UV-Vis spectrophotometer to construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against concentration.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Quantification:
-
Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis spectrophotometry) as used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the generalized workflow for the experimental determination of the solubility of a compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
Postulated Anti-Inflammatory Signaling Pathway
This compound has been identified as an anti-inflammatory agent.[1][][3] While the specific molecular targets are not fully elucidated, a common mechanism for anti-inflammatory compounds involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to reduce the level of NF-κB mRNA.[7] The following diagram illustrates a plausible mechanism of action.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
References
In-Depth Technical Guide to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound with a molecular formula of C₁₃H₁₇NO.[1][2][3][4] This molecule, belonging to the quinoline derivative family, has garnered significant interest in the scientific community due to its diverse biological activities and applications. It is recognized for its anti-inflammatory properties and serves as a crucial intermediate in the synthesis of fluorescent dyes utilized in biological microscopy and nanoscopy.[2][3][4] This guide provides a comprehensive overview of the physical constants of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its potential biological signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These constants are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1][2][3] |
| Molecular Weight | 203.28 g/mol | [1][2][3] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 67-69 °C | [2] |
| Boiling Point | 306 °C | [2] |
| Density | 0.986 g/cm³ | [2] |
| Flash Point | 125 °C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2] |
| Purity | ≥96% | [1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |
| logP | 3.3026 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of m-aminoanisole with 4-methyl-3-penten-2-one.[2]
Materials:
-
m-Aminoanisole (26 mL, 0.23 mol)
-
Acetic acid (2.6 mL)
-
4-Methyl-3-penten-2-one (27 mL, 0.23 mol)
-
Concentrated hydrobromic acid (50 mL)
-
Acetone
-
Water
-
10 N aqueous sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a suitable reaction vessel under stirring conditions, slowly add m-aminoanisole (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL).
-
Following the addition of m-aminoanisole, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) to the mixture and continue stirring for 1 hour.
-
Collect the resulting precipitate by filtration and wash it with acetone.
-
Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate in a vacuum to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[2]
General Protocol for Melting Point Determination
The melting point of an organic solid can be determined using a capillary tube method with a melting point apparatus.
Materials:
-
Dry, powdered sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Introduce a small amount of the finely powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). A sharp melting range (0.5-2 °C) is indicative of a pure compound.
General Protocol for Boiling Point Determination
The boiling point can be determined using a micro-boiling point method.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Sample of this compound
Procedure:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.
Signaling Pathways and Mechanisms of Action
This compound and related quinoline derivatives have been shown to interact with several biological targets, suggesting potential therapeutic applications.
Anti-inflammatory Activity
Quinoline derivatives are known to exhibit anti-inflammatory effects, which may be mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes.
Caption: Putative anti-inflammatory mechanism of this compound.
Cytochrome P450 Inhibition
Studies have indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[4] These enzymes are crucial for the metabolism of a wide range of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.
Caption: Inhibition of Cytochrome P450 enzymes by this compound.
Conclusion
This compound is a compound of significant interest with well-defined physical properties and established synthetic routes. Its biological activities, particularly its anti-inflammatory potential and its interaction with drug-metabolizing enzymes, make it a valuable subject for further research in drug discovery and development. The information presented in this guide provides a solid foundation for researchers and scientists working with this promising molecule.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 1,2-dihydroquinoline with documented anti-inflammatory properties. It also serves as a valuable intermediate in the synthesis of fluorescent dyes utilized in biological microscopy and nanoscopy.[1][2] This protocol outlines a detailed laboratory procedure for its synthesis, adapted from established methodologies for similar quinoline structures, primarily through a reaction analogous to the Doebner-von Miller synthesis.[3][4] This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones.[3] In this specific synthesis, m-anisidine (3-methoxyaniline) reacts with 4-methyl-3-penten-2-one (mesityl oxide), which serves as the α,β-unsaturated ketone.
Reaction Principle
The synthesis of this compound is achieved through the acid-catalyzed reaction of m-anisidine with 4-methyl-3-penten-2-one. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl compound, followed by cyclization and dehydration to form the dihydroquinoline ring structure. This method is a variation of the Doebner-Miller reaction, a classic method for quinoline synthesis.[3][4]
Experimental Protocol
Materials and Reagents:
-
m-Anisidine (3-methoxyaniline)
-
4-Methyl-3-penten-2-one (mesityl oxide)
-
Acetic acid, glacial
-
Hydrobromic acid, concentrated (48%)
-
Sodium hydroxide (10 N aqueous solution)
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Acetone
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
Reaction:
-
Stir the resulting reaction mixture at room temperature overnight.[1]
-
-
Acidification and Precipitation:
-
Work-up and Extraction:
-
Drying and Concentration:
-
Purification:
-
Recrystallize the crude product from hexane to yield pure this compound as a pale yellow solid.[1]
-
Data Presentation
| Parameter | Value | Reference |
| m-Anisidine Volume | 26 mL | [1] |
| m-Anisidine Moles | 0.23 mol | [1] |
| 4-Methyl-3-penten-2-one Volume | 27 mL | [1] |
| 4-Methyl-3-penten-2-one Moles | 0.23 mol | [1] |
| Acetic Acid Volume | 2.6 mL | [1] |
| Hydrobromic Acid Volume | 50 mL | [1] |
| Yield | 15.5 g (33%) | [1] |
| Appearance | Pale yellow solid | [1] |
| Molecular Formula | C13H17NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its Relevance in Materials Science
To: Researchers, Scientists, and Drug Development Professionals
Topic: Applications of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Materials Science
While direct, documented applications of this compound in materials science are not extensively available in current literature, its structural similarity to the widely used antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) suggests potential utility. This document provides an overview of the known applications of this compound and detailed application notes for the closely related and industrially significant TMQ.
Part 1: this compound
Overview and Known Applications
This compound is a derivative of 1,2-dihydroquinoline.[1] Its primary documented applications are in the fields of medicine and biology, specifically for its anti-inflammatory properties and its use as a precursor in the synthesis of fluorescent dyes for biological microscopy and nanoscopy.[2]
Synthesis Protocol
A common method for the synthesis of this compound is through the reaction of m-aminoanisole with 4-methyl-3-penten-2-one.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Aminoanisole
-
Acetic acid
-
4-Methyl-3-penten-2-one
-
Concentrated hydrobromic acid
-
Acetone
-
10 N aqueous sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Slowly add m-aminoanisole (0.23 mol) to acetic acid (2.6 mL) under stirring.
-
To this mixture, slowly add 4-methyl-3-penten-2-one (0.23 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.
-
Collect the precipitate by filtration and wash with acetone.
-
Dissolve the resulting solid in water (100 mL).
-
Adjust the pH of the solution to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate in vacuo to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[1]
Caption: Synthesis workflow for this compound.
Part 2: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) - A Close Analog in Materials Science
Due to the limited data on the methoxy derivative, we will focus on its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a widely used antioxidant in the rubber and polymer industries. The antioxidant mechanism of TMQ is expected to be similar for its methoxy derivative.
Application as an Antioxidant in Polymers
TMQ is a highly effective antioxidant that protects polymers, particularly rubber, from degradation caused by heat and oxygen.[3] It functions as a radical scavenger. Commercial TMQ is often a mixture of oligomers (dimers, trimers, and tetramers).[3]
Table 1: General Properties of TMQ Antioxidant
| Property | Value |
| Chemical Name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer |
| CAS Number | 26780-96-1 |
| Appearance | Light brown granular or flake |
| Softening Point | 80-100 °C |
| Primary Amine | ≤1.0% |
| Heating Loss | ≤0.5% |
| Ash Content | ≤0.5% |
Data sourced from a typical commercial product data sheet.
Mechanism of Antioxidant Action
TMQ, as a hindered amine antioxidant, functions by donating a hydrogen atom from the N-H group to a peroxy radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting TMQ radical is stabilized by resonance and is less reactive, preventing it from initiating further oxidation.
References
Application Notes and Protocols for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for studying 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This document includes detailed protocols for the synthesis, characterization, and evaluation of its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. The provided data and protocols are based on established methodologies and findings for structurally related dihydroquinoline derivatives.
Chemical Information and Synthesis
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1810-74-8 | [2][3] |
| Molecular Formula | C₁₃H₁₇NO | [2][3] |
| Molecular Weight | 203.28 g/mol | [2][3] |
| Appearance | Beige to Very Dark Beige Solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 306 °C | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of m-anisidine with mesityl oxide.[3]
Materials:
-
m-Anisidine
-
Mesityl oxide (4-methyl-3-penten-2-one)
-
Acetic acid
-
Concentrated hydrobromic acid
-
10 N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Acetone
Procedure:
-
In a suitable reaction vessel under constant stirring, slowly add m-anisidine (0.23 mol) to acetic acid (2.6 mL).
-
To this mixture, slowly add 4-methyl-3-penten-2-one (0.23 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.
-
Collect the resulting precipitate by filtration and wash with acetone.
-
Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[3]
Synthesis workflow for this compound.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methyl protons, and the vinyl proton of the dihydroquinoline ring. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbon, methyl carbons, and carbons of the dihydroquinoline core. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O stretching of the methoxy group. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight (203.28). |
Application Notes: Biological Activity Assays
Dihydroquinoline derivatives are known to exhibit a range of biological activities. The following are protocols for assessing the potential antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging ability of the compound.
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Table 3: Representative Antioxidant Activity Data for Dihydroquinoline Derivatives
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound (Hypothetical) | 15 - 50 | 10 - 40 |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Reported to reduce oxidative stress | Not specified |
Note: The IC₅₀ values for the target compound are hypothetical and based on the general antioxidant potential of this class of compounds.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 4: Representative Antimicrobial Activity of Methoxyquinoline Derivatives
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound (Hypothetical) | 32 - 128 | 16 - 64 | 64 - 256 |
| Other 7-methoxyquinoline derivatives | 4 - >128 | 3.125 - >128 | >128 |
Note: MIC values for the target compound are hypothetical and based on published data for other methoxyquinoline derivatives.[4]
Anti-inflammatory Activity: In Vitro and In Vivo Assays
The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators in cell-based assays and using in vivo models.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Calculate the percentage of nitric oxide inhibition and the IC₅₀ value.
Protocol:
-
Administer the test compound orally or intraperitoneally to rodents at various doses.
-
After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Calculate the percentage of edema inhibition for each dose.
Table 5: Representative Anti-inflammatory Activity of Dihydroquinoline Derivatives
| Assay | Parameter | Expected Outcome for an Active Compound |
| LPS-stimulated Macrophages | NO Production IC₅₀ (µM) | 10 - 50 |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema at 3h | 30 - 60% at a dose of 10-50 mg/kg |
Note: The expected outcomes are based on published data for other anti-inflammatory dihydroquinoline derivatives.[1]
Cytotoxic Activity: MTT Assay
This assay evaluates the effect of the compound on the viability of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48 or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Table 6: Representative Cytotoxic Activity of Dihydroquinoline Derivatives
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 20 - 100 |
| HCT116 (Colon Cancer) | 15 - 80 |
Note: The IC₅₀ values are hypothetical and based on the general cytotoxic potential of quinoline derivatives against various cancer cell lines.
Potential Mechanism of Action: Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of the inflammatory response.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. plant-stress.weebly.com [plant-stress.weebly.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Application Notes and Protocols: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Organic Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound with notable applications in both chemical synthesis and biological studies. While not a reagent in the classical sense of promoting transformations of other molecules, it serves as a valuable building block and precursor for more complex functional molecules, particularly fluorescent dyes.[1][2] Furthermore, this compound exhibits significant intrinsic biological activities, including anti-inflammatory and antioxidant properties, making it a scaffold of interest in medicinal chemistry and drug development.[1][2] These application notes provide an overview of its synthesis, its role as a precursor, and its biological significance, along with detailed protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1810-74-8 | [1] |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Appearance | Beige to Very Dark Beige Solid | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 306 °C | [1] |
| Density | 0.986 g/cm³ | [1] |
| Flash Point | 125 °C | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1] |
Applications in Organic Synthesis: A Precursor to Functional Dyes
The primary role of this compound in organic synthesis is as a precursor for the creation of fluorescent dyes.[1][2] The electron-rich nature of the dihydroquinoline ring system makes it amenable to electrophilic substitution reactions, allowing for the introduction of various functionalities to tune the photophysical properties of the resulting dyes.
Conceptual Application: Synthesis of Coumarin-Fused Dihydroquinoline Dyes
While a specific protocol for the direct use of this compound in a condensation reaction to form a coumarin-fused dye was not found in the immediate literature, a general synthetic strategy can be conceptualized based on known multicomponent reactions.[3] Such reactions often involve the condensation of a β-ketoester (like 4-hydroxycoumarin), an aldehyde, and an amine (in this case, the dihydroquinoline). The dihydroquinoline nitrogen can act as the nucleophilic amine component in such a reaction.
Below is a logical workflow for the potential synthesis of a fluorescent dye using this compound as a precursor.
Caption: Conceptual workflow for the synthesis and application of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound.[1]
Materials:
-
m-Anisidine (26 mL, 0.23 mol)
-
Acetic acid (2.6 mL)
-
4-Methyl-3-penten-2-one (mesityl oxide) (27 mL, 0.23 mol)
-
Concentrated hydrobromic acid (50 mL)
-
Acetone
-
Water
-
10 N Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, slowly add m-anisidine (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL).
-
To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.
-
Collect the resulting precipitate by filtration and wash it with acetone.
-
Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[1]
Biological Applications
This compound has demonstrated potential as an anti-inflammatory and antioxidant agent. These properties are of significant interest to drug development professionals.
Anti-inflammatory Activity
The logical pathway for the anti-inflammatory action of a dihydroquinoline derivative is depicted below.
Caption: Putative anti-inflammatory signaling pathway inhibition by this compound.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity can be quantitatively assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol 2: DPPH Radical Scavenging Assay (General Protocol)
This is a general protocol for assessing the antioxidant activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Include a control well with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
This compound is a versatile molecule with established utility as a precursor in the synthesis of functional dyes and as a compound with promising biological activities. While its direct application as a reagent in broad organic synthesis is not well-documented, its value as a synthetic building block and a lead compound in medicinal chemistry is evident. The provided protocols for its synthesis and the conceptual framework for its applications offer a valuable resource for researchers in organic synthesis and drug discovery. Further investigation into its derivatization for novel materials and more detailed studies on its mechanisms of biological action are warranted.
References
- 1. This compound CAS#: 1810-74-8 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00630E [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic compound of interest in various fields of research, including medicinal chemistry and materials science, due to its potential antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in different matrices, such as pharmaceutical formulations and biological samples, is crucial for research and development, quality control, and pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely accessible and provide the necessary sensitivity and selectivity for most applications.
Analytical Methodologies
Two primary analytical techniques are detailed here for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique suitable for routine analysis, purity assessment, and quantification in pharmaceutical formulations and biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for the analysis of volatile and semi-volatile compounds and for confirmative identification.
Data Presentation: Quantitative Data Summary
The following tables summarize the expected performance characteristics for the quantification of this compound using the described analytical methods. These values are based on typical performance for structurally similar quinoline derivatives and should be validated for specific laboratory conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound)
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
4. Sample Preparation
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Fluids (e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
5. Analysis and Quantification
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the sensitive and selective quantification of this compound.
1. Instrumentation and Materials
-
GC-MS system with an autosampler
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
This compound reference standard
-
GC-grade solvents (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate
2. Chromatographic and Mass Spectrometric Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol, using ethyl acetate as the solvent.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations within the expected linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
4. Sample Preparation
-
Liquid-Liquid Extraction (LLE) from Aqueous Samples:
-
To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer to a GC vial.
-
5. Analysis and Quantification
-
Inject the prepared standards and samples into the GC-MS system.
-
Identify the analyte peak based on its retention time and the presence of the selected ions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: General workflow for analytical method development.
Caption: Experimental workflow for HPLC quantification.
Safety Precautions for Handling 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 1810-74-8). Adherence to these guidelines is crucial to ensure personal safety and maintain a safe laboratory environment.
Application Notes
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Harmful if ingested.[2]
To the best of current knowledge, the toxicological properties of this specific material have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields.[2][4]
-
Hand Protection: Wear compatible chemical-resistant gloves.[2][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2][3] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a cool, dry, and well-ventilated area.[1][3] Keep the container tightly closed when not in use.[1][2][3] Store locked up.[1]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor/physician.[1]
-
If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Clean mouth with water and drink plenty of water afterward.[1]
Accidental Release Measures
In the event of a spill:
-
Evacuate the area.
-
Avoid generating dust.[3]
-
For small spills, use absorbent material like sand or vermiculite to contain the spill.[2]
-
Transfer the material to a closable, labeled container for disposal.[2]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Data Presentation
| Property/Hazard | Information |
| CAS Number | 1810-74-8 |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| Appearance | Solid |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system) |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H302: Harmful if swallowed[2] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][3] |
Experimental Protocols
Protocol for Weighing and Preparing a Solution of this compound
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary materials: the chemical container, a clean weighing vessel, a spatula, the desired solvent, and appropriate glassware for the solution.
-
Don the required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).
-
-
Weighing the Compound:
-
Place the weighing vessel on the analytical balance and tare it.
-
Inside the fume hood, carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.
-
Securely close the chemical container and record the weight.
-
-
Preparing the Solution:
-
Transfer the weighed solid to the appropriate glassware (e.g., a beaker or flask).
-
Carefully add the desired solvent to the glassware.
-
Stir or sonicate the mixture until the solid is fully dissolved. Keep the solution covered to prevent evaporation and exposure.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment.
-
Dispose of any contaminated disposable items (e.g., weighing paper, gloves) in the appropriate chemical waste container.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a Precursor for Novel Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a versatile precursor for the synthesis of novel fluorescent dyes. These dyes, with potential applications in biological imaging and as probes in drug development, exhibit promising photophysical properties. The protocols outlined herein are based on established synthetic methodologies for analogous quinoline-based fluorophores and provide a framework for the development of a new class of fluorescent probes.
Introduction
This compound is a heterocyclic compound that serves as a valuable scaffold for the synthesis of fluorescent molecules. Its electron-rich aromatic system and the presence of a methoxy group make it an ideal starting material for the construction of dyes with tunable photophysical properties. The derivatization of this precursor can lead to fluorophores with applications in live-cell imaging, organelle staining, and as environmentally sensitive probes. The fluorescence of these quinoline-based dyes often arises from intramolecular charge transfer (ICT), a phenomenon that can be modulated by the local environment, making them sensitive reporters of cellular polarity and viscosity.
Synthesis of Fluorescent Dyes from this compound
A plausible and efficient strategy for the synthesis of fluorescent dyes from this compound involves a two-step process:
-
Formylation via the Vilsmeier-Haack reaction: Introduction of a formyl (-CHO) group onto the aromatic ring of the precursor.
-
Knoevenagel condensation: Reaction of the resulting aldehyde with an active methylene compound to create a conjugated system, which forms the core of the fluorescent dye.
Proposed Synthesis of this compound-6-carbaldehyde (Intermediate 1)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The following is a proposed protocol for the formylation of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to DMF (5.0 eq) at 0 °C in a separate flask. Stir for 30 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the dihydroquinoline precursor over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate 1 .
Proposed Synthesis of a Pyrano[3,2-g]quinoline-based Fluorescent Dye (Dye 1)
The Knoevenagel condensation of the aldehyde intermediate with an active methylene compound, such as malononitrile, can yield a fluorescent pyranoquinoline derivative.
Experimental Protocol:
Materials:
-
This compound-6-carbaldehyde (Intermediate 1 )
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and malononitrile (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to yield Dye 1 .
Photophysical Properties of Representative Quinoline-Based Dyes
| Dye Class | Representative Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| Pyrano[3,2-g]quinoline | 2-Amino-4-(aryl)-5-oxo-4,5-dihydropyrano[3,2-g]quinoline-3-carbonitrile | ~380-420 | ~480-550 | ~100-130 | Not Reported | Various |
| 7-Aminoquinoline Derivative | 2,4-disubstituted-7-(dimethylamino)quinoline | ~360-400 | ~450-520 | ~90-120 | 0.1-0.6 | Various |
| Styryl-quinoline | 2-(4-(Dimethylamino)styryl)-1-methylquinolinium iodide | ~450 | ~610 | ~160 | 0.03 | Ethanol |
Application in Live-Cell Imaging: A Generalized Protocol
Fluorescent dyes derived from this compound are expected to be lipophilic and could potentially serve as stains for cellular membranes or lipid droplets. The following is a generalized protocol for staining live cells.
Materials:
-
Fluorescent dye stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with serum)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Protocol:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Staining Solution Preparation: Dilute the fluorescent dye stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission wavelengths.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of a fluorescent dye.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with a fluorescent dye.
Intramolecular Charge Transfer (ICT) Mechanism
Caption: Simplified Jablonski diagram illustrating the ICT process.
Application Notes and Protocols for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound recognized for its potential anti-inflammatory properties.[1] This molecule belongs to the dihydroquinoline class of compounds, which have garnered interest in medicinal chemistry for their diverse biological activities. These application notes provide a comprehensive overview of the methodologies to investigate the anti-inflammatory applications of this compound, including in vitro and in vivo experimental protocols. While specific quantitative data for this compound is not extensively available in public literature, this document presents data from structurally related quinoline compounds to serve as a predictive guide for researchers. The primary mechanisms of anti-inflammatory action for this class of compounds are believed to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Data Summary (Based on Structurally Related Compounds)
The following tables summarize quantitative anti-inflammatory data for compounds structurally related to this compound. This data is intended to provide a comparative baseline for experimental design.
Table 1: In Vitro Anti-Inflammatory Activity of Related Quinolone Analogs
| Compound/Analog | Assay | Cell Line | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Nitric Oxide (NO) Production | RAW 264.7 | iNOS | Data not available | L-NAME | Data not available |
| Related Quinoline Derivatives | COX-1 Inhibition | --- | COX-1 | Varies | Indomethacin | Varies |
| Related Quinoline Derivatives | COX-2 Inhibition | --- | COX-2 | Varies | Celecoxib | Varies |
Table 2: In Vivo Anti-Inflammatory Activity of Related Quinolone Analogs
| Compound/Analog | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Rat | Carrageenan-induced paw edema | 50 mg/kg | Data not available | Indomethacin | Data not available |
Signaling Pathways
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, regulating the expression of numerous inflammatory mediators.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Caption: Workflow for NO Inhibition Assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well cell culture plates
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of a compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Materials:
-
Wistar albino rats (150-200 g)
-
This compound
-
Carrageenan
-
Indomethacin (or other standard NSAID)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Protocol:
-
Animal Handling: Acclimatize the rats for at least one week before the experiment. House them in standard conditions with free access to food and water. Fast the animals overnight before the experiment.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound, vehicle, or standard drug orally 1 hour before carrageenan injection.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol details the method to assess the effect of the test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 15-60 minutes (for phosphorylation studies) or longer for total protein expression.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory properties of this compound. Researchers can utilize these methodologies to generate quantitative data, elucidate the underlying mechanisms of action, and assess the therapeutic potential of this compound. The included diagrams provide a visual representation of the key signaling pathways and experimental workflows to guide the research process. It is important to reiterate that while this document provides a comprehensive guide, the specific experimental conditions may require optimization.
References
Troubleshooting & Optimization
Technical Support Center: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MSTDQ).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of MSTDQ, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in MSTDQ Synthesis
Question: My synthesis of this compound, following the reaction of m-anisidine and mesityl oxide, resulted in a low yield (around 30-40%). What are the likely causes and how can I improve it?
Answer: A low yield in this synthesis is a common issue and can be attributed to several factors, primarily related to side reactions of the starting materials and intermediates.
-
Self-Condensation of Mesityl Oxide: Under acidic conditions, mesityl oxide (4-methyl-3-penten-2-one) can undergo self-condensation to form higher molecular weight byproducts such as phorone and isophorone.[1][2] This depletes the reactant and complicates purification.
-
Polymerization: The reaction conditions, particularly with strong acids, can promote the polymerization of reactants and intermediates, leading to the formation of tar-like substances.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can promote side reactions and degradation.
Troubleshooting Steps:
-
Control Reactant Addition: Add the mesityl oxide slowly to the reaction mixture containing m-anisidine and the acid catalyst. This helps to maintain a low concentration of mesityl oxide, minimizing its self-condensation.
-
Optimize Catalyst and Temperature: While strong acids are often used, consider using a milder acid catalyst or optimizing the concentration of the strong acid to reduce polymerization.[3] Careful control of the reaction temperature is crucial; aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline starting material and other sensitive intermediates.[4]
-
Purity of Starting Materials: Ensure the purity of both m-anisidine and mesityl oxide. Impurities can act as catalysts for side reactions.[4]
Issue 2: Product Instability and Discoloration
Question: My purified this compound is a pale yellow solid, but it darkens over time. What is causing this instability?
Answer: Dihydroquinolines are susceptible to oxidation, which is the most likely cause of discoloration.
-
Oxidation to Quinoline: The dihydroquinoline ring can be oxidized to the more stable aromatic quinoline. This can be facilitated by exposure to air (oxygen), light, and trace metal impurities. The corresponding quinoline is often more colored.[5]
-
Photodegradation: Dihydroquinolines can be sensitive to light, leading to degradation.[6][7]
Troubleshooting and Storage Recommendations:
-
Storage Conditions: Store the purified MSTDQ under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration or freezing is recommended.
-
Antioxidants: For solutions, consider the addition of a suitable antioxidant if compatible with your downstream application.
Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What are the expected side products in the synthesis of MSTDQ from m-anisidine and mesityl oxide?
-
Q2: My crude product is a dark, oily residue. How can I effectively purify it?
-
A2: Purification of MSTDQ from a complex reaction mixture often requires multiple steps. A common procedure involves:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with an acidic aqueous solution to remove any unreacted m-anisidine. Then, wash with a basic aqueous solution to remove acidic impurities.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating MSTDQ from non-polar byproducts like mesityl oxide condensation products. A gradient of hexane and ethyl acetate is a good starting point for elution.
-
Recrystallization: The final purification step is often recrystallization from a solvent like hexane to obtain a crystalline solid.[8]
-
-
Stability and Handling
-
Q3: What is the solubility of this compound?
-
A3: It is sparingly soluble in water but soluble in organic solvents like DMSO and methanol.[8] For use in aqueous biological buffers, it is typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO first, and then diluted into the aqueous buffer. Be mindful of potential precipitation at higher concentrations.
-
-
Q4: Can MSTDQ interfere with fluorescence-based assays?
-
A4: Yes, like many heterocyclic compounds, MSTDQ may exhibit some intrinsic fluorescence or act as a quencher in fluorescence assays.[9][10] It is crucial to run appropriate controls, including the compound alone in the assay buffer, to assess its potential for autofluorescence or quenching at the wavelengths used in your experiment.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1810-74-8 | [8] |
| Molecular Formula | C₁₃H₁₇NO | [8] |
| Molecular Weight | 203.28 g/mol | [11] |
| Appearance | Pale yellow solid | [8] |
| Melting Point | 67-69 °C | [8] |
| Boiling Point | 306 °C | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of dihydroquinolines.
Materials:
-
m-Anisidine
-
Mesityl oxide (4-methyl-3-penten-2-one)
-
Concentrated hydrobromic acid (HBr)
-
Acetic acid
-
10 N Sodium hydroxide (NaOH)
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, slowly add m-anisidine (0.23 mol) to acetic acid (2.6 mL).
-
To this mixture, slowly add mesityl oxide (0.23 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour. A precipitate should form.
-
Collect the precipitate by filtration and wash it with acetone.
-
Dissolve the resulting solid in water (100 mL).
-
Adjust the pH of the aqueous solution to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[8]
Mandatory Visualization
Caption: Synthesis and purification workflow for MSTDQ.
Caption: Potential side reactions in MSTDQ synthesis.
Caption: Troubleshooting workflow for low yield of MSTDQ.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Photochemical reactions of 1,2-dihydroquinolines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound CAS#: 1810-74-8 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Crude Product After Extraction | Incomplete neutralization of the reaction mixture. The product is an amine and will remain in the aqueous layer if it is acidic. | Ensure the pH of the aqueous solution is adjusted to 7 or slightly basic (pH 8) before extraction. Check with pH paper. |
| Insufficient extraction. | Increase the number of extractions with an organic solvent like chloroform or ethyl acetate (e.g., from 3 to 5 times). | |
| Product Fails to Crystallize or Oils Out During Recrystallization | The crude product is too impure. | Purify the crude product by column chromatography before recrystallization. |
| The cooling process is too rapid. | Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. | |
| The solvent is not appropriate. | Try a different recrystallization solvent or a solvent system (e.g., hexane/ethyl acetate). Hexane is a commonly used solvent for this compound.[1] | |
| Persistent Yellow Color in the Final Product | Presence of colored impurities from the reaction. | Treat the solution with activated carbon during recrystallization. Add a small amount of activated carbon to the hot solution, reflux for 5-10 minutes, and then filter through celite while hot. |
| Multiple Spots on TLC After Purification | Incomplete reaction or presence of side products. | Optimize the reaction conditions (e.g., reaction time, temperature). |
| Ineffective purification. | If using column chromatography, try a different solvent system for better separation. A common eluant system is dichloromethane/methanol. If recrystallizing, ensure the correct solvent is used to selectively precipitate the desired product. | |
| Product is a Gummy Solid or Oil After Solvent Removal | Residual solvent. | Dry the product under high vacuum for an extended period. |
| The product is impure and has a low melting point. | Re-purify the product using column chromatography or another recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a pale yellow solid.[1] Its melting point is in the range of 67-69 °C.[1]
Q2: What are the common solvents for recrystallizing this compound?
A2: Hexane is a commonly reported and effective solvent for the recrystallization of this compound.[1] Ethanol has also been used.
Q3: What is a suitable solvent system for column chromatography?
A3: A mixture of dichloromethane and methanol (e.g., 20:1 v/v) can be used as the eluant for wet flash column chromatography. The polarity can be adjusted based on TLC analysis.
Q4: My reaction involves m-anisidine and acetone. What are the likely impurities?
A4: The reaction of anilines with acetone can produce not only the desired dihydroquinoline monomer but also its polymers (dimers, trimers, etc.) and other side products.[2]
Q5: How can I effectively remove the acid catalyst from my reaction mixture?
A5: After the reaction, the mixture can be neutralized with a base such as 10 N aqueous sodium hydroxide to a pH of 7.[1] This will allow for the extraction of the product into an organic solvent.
Experimental Protocols
Recrystallization from Hexane
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane. The solution should be saturated.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper (or through a celite plug if activated carbon was used) to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluant (e.g., dichloromethane/methanol 20:1).
-
Column Packing: Pack a chromatography column with silica gel using the eluant.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combining Fractions: Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 306 °C | [1] |
| Appearance | Pale yellow solid | [1] |
| Typical Yield (from m-aminoanisole) | 33% | [1] |
Visualizations
References
Technical Support Center: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. The information provided is intended to assist in anticipating and resolving potential stability issues during experimentation.
Disclaimer
Specific degradation pathways for this compound have not been extensively reported in the scientific literature. The degradation pathways, products, and quantitative data presented here are hypothetical and inferred from the known chemical reactivity of the dihydroquinoline and methoxy-phenyl functional groups, as well as published degradation studies on structurally similar compounds. Experimental verification is required to confirm these proposed pathways for the specific molecule.
Troubleshooting Guide
Unexpected experimental results, such as loss of compound purity, appearance of unknown peaks in analytical chromatograms, or changes in sample color, may be attributable to the degradation of this compound. The following table outlines common issues, their potential causes related to compound stability, and recommended solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of compound purity over time in solution. | Oxidative Degradation: The dihydroquinoline ring is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents. This may lead to the formation of the corresponding quinoline or other oxidized species. | - Prepare solutions fresh, just prior to use.- Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Appearance of new peaks in HPLC/UPLC chromatogram after exposure to acidic or basic conditions. | Hydrolytic Degradation: While dihydroquinolines are generally stable to hydrolysis, extreme pH conditions may promote degradation. The methoxy group could potentially be susceptible to cleavage under harsh acidic conditions. | - Maintain the pH of solutions within a neutral range (pH 6-8), if experimentally feasible.- If acidic or basic conditions are required, minimize the exposure time and temperature.- Perform control experiments to assess the stability of the compound under the specific pH conditions of your assay. |
| Discoloration of solid compound or solutions upon exposure to light. | Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light, leading to the formation of colored degradation products.[1][2] | - Store the solid compound and solutions in the dark.- Use amber glassware or light-blocking containers for all experiments involving the compound.[3] |
| Degradation observed at elevated temperatures. | Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including oxidation and rearrangement. Aniline derivatives can undergo thermal decomposition.[4] | - Avoid excessive heating of the compound in solid or solution form.- If heating is necessary, conduct time- and temperature-course experiments to determine the compound's stability limits.- Store the compound at recommended temperatures (typically refrigerated or frozen for long-term storage). |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure, the most probable degradation pathways involve oxidation of the dihydroquinoline ring to the more stable aromatic quinoline. Other potential pathways could include hydroxylation of the aromatic ring, followed by further oxidation, and under harsh acidic conditions, potential cleavage of the methoxy group. Microbial degradation of quinoline often initiates with hydroxylation to form 2-oxo-1,2-dihydroquinoline.[5][6]
Q2: How can I monitor the degradation of this compound?
A2: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach.[7] This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.[7]
Q3: What are forced degradation studies and should I perform them?
A3: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation.[8][9] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8][9] Performing forced degradation studies is highly recommended to understand the intrinsic stability of this compound.
Q4: Under what conditions is this compound expected to be most stable?
A4: The compound is expected to be most stable in its solid form, stored in a cool, dark, and dry place. In solution, stability is likely enhanced in deoxygenated, neutral pH solvents, protected from light. The polymeric form of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is noted to be stable.[10]
Q5: The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is used as an antioxidant. Does this mean it is prone to degradation?
A5: Yes, the function of an antioxidant is to be preferentially oxidized, thereby protecting other substances from oxidation.[11][12] This inherent reactivity means that this compound is likely susceptible to oxidative degradation, especially in the presence of free radicals or other oxidizing species.
Hypothetical Degradation Data
The following table summarizes the expected relative stability of this compound under typical forced degradation conditions. The percentage of degradation is hypothetical and intended for illustrative purposes to guide experimental design. Actual degradation rates will depend on the specific experimental conditions (e.g., temperature, concentration of stressing agent, and duration of exposure).
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5 - 15% | 7-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (minor), potential ring-opened products |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | < 5% | Minimal degradation expected |
| Oxidative | 3% H₂O₂ at room temperature for 24h | 15 - 30% | 7-Methoxy-2,2,4-trimethyl-quinoline, N-oxide derivatives, hydroxylated derivatives |
| Photolytic | Solid or solution exposed to UV/Vis light (ICH Q1B) | 10 - 25% | Oxidized and rearranged products |
| Thermal | Solid heated at 80 °C for 48h | 5 - 20% | Oxidized products, potential oligomers |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for your specific experimental setup and analytical instrumentation.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the same solvent or the stress medium to a suitable concentration for your analytical method (e.g., 100 µg/mL).
Forced Degradation (Stress) Studies
-
Acid Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the working solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of the compound in a vial and heat it in an oven at a set temperature (e.g., 80°C).
-
For solution-state studies, incubate the working solution at a set temperature (e.g., 60°C) in a sealed vial.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose the working solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Simultaneously, keep control samples (covered with aluminum foil) in the same environment to serve as dark controls.
-
Analyze the exposed and control samples at appropriate time intervals.
-
Analytical Methodology
-
HPLC Method:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Analyze the stressed samples by HPLC.
-
Compare the chromatograms of the stressed samples with those of the unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
-
If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[7]
-
Visualizations
Hypothetical Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
References
- 1. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This guide provides technical support for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. It includes frequently asked questions, troubleshooting advice, stability data, and detailed experimental protocols to address common challenges encountered when handling this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?
A1: The discoloration of aromatic amine solutions, including dihydroquinolines, is often a sign of oxidative degradation.[1] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate the formation of colored degradation products.[1] The primary degradation pathway is likely the oxidation of the 1,2-dihydroquinoline ring to the more stable aromatic quinoline structure.[2][3]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound is primarily influenced by:
-
Oxygen: As an aminic compound, it is susceptible to oxidation.[1][4]
-
Light (Photolysis): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[5][6]
-
Temperature (Thermolysis): Higher temperatures increase the rate of chemical degradation.[5][6]
-
pH: Extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other degradation pathways, although some related compounds show minimal degradation under hydrolytic stress compared to oxidative or thermal stress.[5][7]
Q3: How can I prepare and store stock solutions to maximize stability?
A3: To maximize the stability of your solutions, follow these recommendations:
-
Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photolytic degradation.[8]
-
Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Refer to the manufacturer's instructions for the solid compound. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.[8]
-
Consider Antioxidants: For long-term storage or demanding experimental conditions, the addition of a suitable antioxidant may be necessary.[8]
Q4: What types of antioxidants are effective for stabilizing aromatic amines like this one?
A4: Several classes of antioxidants can be effective. The choice depends on the solvent system and experimental application.
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or Irganox 1010 act as free-radical scavengers.[1][9]
-
Hindered Amine Light Stabilizers (HALS): These compounds work by forming stable nitroxyl radicals that trap reactive radicals.[9]
-
Oxygen Scavengers: These can remove residual oxygen from the solution.[1] A combination of antioxidants, such as a free radical scavenger and a peroxide decomposer, can sometimes provide synergistic protection.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid solution discoloration | Oxygen Exposure: The solution was prepared or stored with significant exposure to air. | Prepare fresh solutions using solvents degassed with nitrogen or argon. Flush the vial headspace with inert gas before sealing. |
| Precipitate forms in solution | Degradation: Degradation products may have lower solubility than the parent compound. | Confirm degradation using an analytical method like HPLC. If confirmed, review storage and handling procedures. Prepare fresh solutions more frequently. |
| Inconsistent results between experiments | Progressive Degradation: The stock solution is degrading over time, leading to a lower effective concentration in later experiments. | Use freshly prepared solutions for each experiment or validate the stability of the stock solution over the intended use period. Consider adding an antioxidant like BHT (0.01% w/v) to the stock solution. |
| Assay fails after exposure to lab lighting | Photodegradation: The compound is sensitive to light. | Work under low-light conditions and use amber vials or foil-wrapped containers for all solutions containing the compound. |
Stability Data Summary
Table 1: Illustrative Forced Degradation Profile
| Stress Condition | Reagent / Parameters | Typical Time | Potential Degradation (%) | Likely Susceptibility |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% | Low |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | < 5% | Low |
| Oxidation | 3% H₂O₂ | 8 hours | 15 - 25% | High |
| Thermal | 60°C in solution | 48 hours | 10 - 20% | Moderate to High |
| Photolytic | UV Lamp (254 nm) | 24 hours | 10 - 15% | Moderate |
Note: These values are illustrative and serve to demonstrate a typical stability profile for an oxidation-prone compound. Actual degradation rates must be determined experimentally.
Experimental Protocols
Protocol: HPLC-Based Forced Degradation Study
This protocol outlines a general method to assess the stability of this compound and to develop a stability-indicating analytical method.[5][10]
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Use an amber volumetric flask.
3. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.
-
Control: 1 mL stock + 1 mL solvent (no stressor).
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.2 M HCl (final concentration 0.1 M HCl).
-
Base Hydrolysis: 1 mL stock + 1 mL 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidation: 1 mL stock + 1 mL 6% H₂O₂ (final concentration 3% H₂O₂).
-
Thermal: Place a control sample vial in an oven at 60°C.
-
Photolytic: Place a control sample vial in a photostability chamber or under a UV lamp.
4. Sample Incubation and Quenching:
-
Incubate samples for a defined period (e.g., 24 hours), periodically taking aliquots.
-
Before analysis, quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can often be stopped by dilution.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, scan for optimal wavelength (e.g., 254 nm) or use a Diode Array Detector (DAD) to analyze peak purity.
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.
-
Ensure the method separates the parent peak from all degradation product peaks (specificity).
Visual Guides: Diagrams and Workflows
The following diagrams illustrate key pathways and processes related to the stability of this compound.
Caption: Oxidative degradation of the dihydroquinoline to its aromatic quinoline form.
Caption: Workflow for conducting a forced degradation stability study.
Caption: Decision tree for troubleshooting common stability issues in solution.
References
- 1. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a dihydroquinoline derivative with the following properties:
-
CAS Number: 1810-74-8[1]
-
Appearance: Solid[2]
-
Boiling Point: 306°C[1]
-
Density: 0.986 g/cm³[1]
-
Flash Point: 125°C[1]
-
Solubility: Slightly soluble in DMSO and Methanol.[1]
-
Storage: Should be kept in a dark place and sealed in a dry environment at room temperature.[1]
Q2: What are the primary analytical techniques used for this compound?
The primary analytical techniques for the analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
Q3: How should I prepare stock solutions of this compound?
Given its slight solubility in methanol, it is a suitable solvent for preparing stock solutions for HPLC analysis. For NMR analysis, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used. Due to the potential for photodegradation, it is recommended to prepare solutions fresh and protect them from light.
HPLC Analysis Troubleshooting Guide
High-Performance Liquid Chromatography is a principal method for assessing the purity of this compound. Below are common issues and their solutions.
Issue 1: Peak Tailing in Reversed-Phase HPLC
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue for basic compounds like dihydroquinolines in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the basic nitrogen on the dihydroquinoline ring and suppress the ionization of residual silanol groups, thus minimizing secondary interactions. |
| Inadequate Buffering | Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase. |
| Column Overload | Reduce Sample Concentration: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting. |
| Column Void or Contamination | Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. Flush or Replace Column: If the column is old or has been used with complex matrices, it may be contaminated or have a void. Try flushing the column or replacing it. |
| Inappropriate Mobile Phase Composition | Optimize Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching the organic modifier can improve peak shape. |
Issue 2: Appearance of Extraneous Peaks
Q: I am observing unexpected peaks in my chromatogram. What could be the source of these peaks?
A: Extraneous peaks can arise from several sources, including impurities in the sample, degradation of the analyte, or contamination from the solvent or HPLC system.
Troubleshooting Steps:
-
Blank Injection: Run a blank injection (mobile phase only) to check for contamination from the solvent or carryover from a previous injection.
-
Sample Stability: this compound may be susceptible to oxidation or photodegradation. Prepare fresh samples and protect them from light. Consider conducting forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products.
-
Purity of Standards: Ensure the purity of your reference standard. The extraneous peaks could be impurities present in the starting material.
GC-MS Analysis Troubleshooting Guide
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Issue 1: Poor Peak Shape or Broadening
Q: My GC-MS analysis of this compound is showing broad or tailing peaks. What should I investigate?
A: Poor peak shape in GC can be due to several factors related to the analyte's properties and the chromatographic conditions.
Troubleshooting Workflow for Poor GC Peak Shape
Caption: A systematic approach to troubleshooting poor peak shape in GC-MS.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Active Sites in the Inlet or Column | The basic nitrogen in the dihydroquinoline ring can interact with active sites in the GC system. Use a deactivated inlet liner and a low-bleed, inert GC column. |
| Incorrect Injector Temperature | If the injector temperature is too low, the sample may not vaporize completely and quickly. If it is too high, the analyte may degrade. Optimize the injector temperature. |
| Suboptimal Carrier Gas Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions and desired separation. |
Issue 2: Ambiguous Mass Spectrum Interpretation
Q: I am having difficulty interpreting the mass spectrum of my compound. What are the expected fragmentation patterns?
-
Molecular Ion (M⁺˙): The peak corresponding to the molecular weight of the compound (m/z 203).
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation for trimethyl-substituted compounds, resulting in a peak at m/z 188.
-
Loss of a Methoxy Group ([M-31]⁺): Fragmentation involving the loss of the -OCH₃ group, leading to a peak at m/z 172.
-
Loss of CO from the Methoxy Group ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide after the initial loss of a methyl radical from the methoxy group can also occur.
NMR Spectroscopy
Q: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?
A: While a definitive, published spectrum for this specific compound is not available, estimations based on the structure and data from similar compounds can be made.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 6.5 - 7.5 | Multiplets/Doublets |
| NH proton | 3.5 - 4.5 | Broad singlet |
| OCH₃ protons | ~3.8 | Singlet |
| C4-CH₃ protons | ~2.1 | Singlet |
| C2-(CH₃)₂ protons | ~1.3 | Singlet |
| CH proton at C3 | ~5.4 | Singlet |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon(s) | Expected Chemical Shift (ppm) |
| Aromatic carbons | 110 - 150 |
| C=C carbon at C4 | ~120 |
| C=C carbon at C3 | ~128 |
| OCH₃ carbon | ~55 |
| C2 carbon | ~50 |
| C4-CH₃ carbon | ~20 |
| C2-(CH₃)₂ carbons | ~30 |
Experimental Protocols
Proposed HPLC Method for Purity Analysis
This is a suggested starting method based on the analysis of similar compounds. Optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 70% A, 30% B, hold for 2 min.Linear gradient to 20% A, 80% B over 10 min.Hold at 20% A, 80% B for 3 min.Return to initial conditions over 1 min and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve sample in methanol or mobile phase A to a concentration of 1 mg/mL. |
Proposed GC-MS Method for Identification
This is a suggested starting method and may require optimization.
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min.Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Sample Preparation | Dissolve sample in methanol or dichloromethane to a concentration of 1 mg/mL. |
References
Technical Support Center: Optimizing Dihydroquinoline Synthesis
Welcome to the technical support center for the synthesis of dihydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures. Our aim is to help you optimize reaction conditions and improve the yield and purity of your target dihydroquinoline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dihydroquinolines, providing potential causes and actionable solutions.
Low Yield & Poor Conversion
Q1: My dihydroquinoline synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in dihydroquinoline synthesis can be attributed to several factors. It is essential to systematically investigate the following:
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Excessively low temperatures can lead to incomplete reactions, while temperatures that are too high might cause decomposition of starting materials, intermediates, or products.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific substrates and catalytic system.
-
Incorrect Catalyst or Catalyst Concentration: The choice and concentration of the catalyst are crucial. For acid-catalyzed reactions like the Doebner-von Miller or Combes syntheses, both Brønsted and Lewis acids can be employed.[1][2] The optimal catalyst and its loading level will be substrate-dependent. Screening a variety of catalysts and concentrations is advisable. For instance, in some cases, milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions.[3]
-
Poor Quality of Starting Materials: The purity of your starting materials, such as anilines and carbonyl compounds, is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and a reduction in the yield of the desired dihydroquinoline.[4]
-
Presence of Moisture: For reactions involving moisture-sensitive catalysts, such as certain Lewis acids, it is imperative to conduct the experiment under anhydrous conditions.[1]
Q2: I am attempting a Doebner-von Miller reaction, but the yield is consistently low, and I observe significant polymer formation. How can I mitigate this?
A2: A primary challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to tar formation and low yields.[3][5] To address this, consider the following strategies:
-
Controlled Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain a low concentration of this reactant at any given time, thereby favoring the desired reaction over polymerization.[3]
-
Biphasic Solvent System: Employing a biphasic system, such as toluene and water, can be effective. The α,β-unsaturated carbonyl compound is sequestered in the organic phase, which can significantly reduce its self-polymerization in the acidic aqueous phase.[3]
-
Temperature Management: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can accelerate polymerization.[3]
Side Reactions & Impurities
Q3: My reaction is producing a complex mixture of byproducts, making purification difficult. What are the likely side reactions, and how can I achieve a cleaner reaction profile?
A3: The formation of multiple byproducts is a common issue, particularly in classical methods that utilize strong acids and high temperatures.[5] Key strategies to obtain a cleaner reaction include:
-
Optimization of Reaction Conditions: Systematically varying the catalyst, solvent, and temperature can help identify conditions that favor the formation of the desired dihydroquinoline over side products. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.[3]
-
Alternative Catalysts: Exploring the use of milder catalysts, including heterogeneous or organocatalysts, can often lead to cleaner reactions with fewer byproducts.[1][6]
-
Monitoring Reaction Progress: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[7] This will help you determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.
Q4: In my Combes synthesis using an unsymmetrical β-diketone, I am obtaining a mixture of regioisomers. How can I control the regioselectivity?
A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[2][8] The electrophilic aromatic annulation step is often rate-determining.[8] To control the formation of a specific regioisomer, you can:
-
Modify the β-Diketone Structure: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[8]
-
Vary Aniline Substituents: The electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[8]
-
Choice of Acid Catalyst: Different acid catalysts, such as sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[8]
Catalyst-Related Issues
Q5: I am using a heterogeneous catalyst, and its activity appears to decrease after several uses. What could be the cause, and how can it be regenerated?
A5: The deactivation of heterogeneous catalysts can be due to several factors, including:
-
Leaching: The active catalytic species may leach from the support into the reaction mixture.
-
Fouling: The catalyst surface can be blocked by the deposition of organic residues or byproducts.
-
Sintering: At high temperatures, the catalytic nanoparticles may agglomerate, leading to a reduction in the active surface area.
Regeneration methods will depend on the nature of the catalyst and the cause of deactivation. Common techniques include washing with appropriate solvents to remove adsorbed species or calcination at high temperatures to burn off organic residues.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on dihydroquinoline synthesis, providing a comparative overview of the effects of different reaction parameters.
Table 1: Effect of Solvent on Dihydroquinoline Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetonitrile | 80 | 12 | 75 | [9] |
| 2 | Methanol | 80 | 12 | 75 | [9] |
| 3 | Ethanol | 80 | 12 | 80 | [9] |
| 4 | Isopropanol | 80 | 12 | 86 | [9] |
| 5 | Ethanol | 150 | 0.25 | 80 | [10] |
*Note: In entries 2 and 3, the formation of acetal byproducts was observed.[9]
Table 2: Effect of Catalyst on Dihydroquinoline Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | pTSA (20) | CHCl₃ | Reflux | - | 39 | [11][12] |
| 2 | InCl₃ | Ethanol | 150 | 0.33 | 66 | [10] |
| 3 | FeCl₃ | Ethanol | 150 | 0.33 | - | [10] |
| 4 | BiCl₃ | Ethanol | 150 | 0.33 | - | [10] |
| 5 | AgOTf (20) | Ethanol | 150 | 0.25 | 80 | [10][11][12] |
| 6 | ZnCl₂ | - | - | - | 95 | [1] |
Table 3: Influence of Substituents on Yield in a Three-Component Reaction
| Entry | Aldehyde Substituent | Aniline Substituent | Yield (%) | Reference |
| 1 | 4-Nitro (electron-withdrawing) | Unsubstituted | 80 | [10][12] |
| 2 | 4-Methyl Ester (electron-withdrawing) | Unsubstituted | 81 | [10][12] |
| 3 | 3,4-Dimethyl (electron-donating) | Unsubstituted | 52 | [10][12] |
| 4 | 3,4-Dimethoxy (electron-donating) | Unsubstituted | 56 | [10][12] |
| 5 | 4-Nitro | 4-Methoxy (electron-donating) | 80 | [11] |
| 6 | 4-Nitro | 3,5-Dimethyl (electron-donating) | 92 | [11] |
Experimental Protocols
This section provides detailed methodologies for key dihydroquinoline synthesis reactions.
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline (to yield Dihydroquinoline intermediate)
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene (for biphasic system)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dihydroquinoline intermediate.
Note: To obtain the fully aromatized quinoline, an oxidizing agent is typically required in the Doebner-von Miller reaction.[1]
Protocol 2: Combes Synthesis of 2,4-Dimethylquinoline (to yield Dihydroquinoline intermediate)
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant and vigorous stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.
-
Gently heat the mixture on a water bath at 100°C for 15-20 minutes to facilitate cyclization.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The dihydroquinoline derivative may precipitate and can be collected by filtration.[13]
Protocol 3: Microwave-Assisted Synthesis of Dihydroquinolines
Materials:
-
Aniline derivative
-
Alkyl vinyl ketone
-
Silica gel impregnated with Indium(III) chloride (InCl₃)
Procedure:
-
Combine the aniline (1.0 eq) and the alkyl vinyl ketone (1.2 eq) on the surface of silica gel impregnated with InCl₃.
-
Place the mixture in a microwave reactor.
-
Irradiate the solvent-free mixture for a specified time (typically 5-30 minutes) at a set temperature (e.g., 130°C).[8][14]
-
After the reaction is complete, allow the mixture to cool.
-
Extract the product from the solid support using an appropriate organic solvent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key reaction mechanisms and troubleshooting workflows relevant to dihydroquinoline synthesis.
Caption: Reaction mechanism for the Combes synthesis of dihydroquinolines.
Caption: Plausible reaction mechanisms for the Friedländer synthesis.
Caption: A logical workflow for troubleshooting dihydroquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Our goal is to help you optimize reaction conditions, minimize byproduct formation, and improve the overall yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method is the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of m-anisidine with an α,β-unsaturated carbonyl compound, typically mesityl oxide or a mixture of acetone and an acid catalyst that generates mesityl oxide in situ.[1][2]
Q2: What are the primary byproducts I should be concerned about in this synthesis?
A2: The primary byproduct concerns in the Doebner-von Miller synthesis are tar and polymeric materials. These are formed from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (mesityl oxide or acetone condensation products).[1] Other potential byproducts can include isomeric dihydroquinolines if the reaction conditions are not well-controlled, and unreacted starting materials.
Q3: Can I use acetone directly instead of mesityl oxide?
A3: Yes, acetone can be used directly. In the presence of a strong acid catalyst, acetone will undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide. The mesityl oxide then reacts with m-anisidine.[3][4] However, this in-situ generation can sometimes lead to a higher proportion of tar and other side products if not carefully controlled.
Q4: What is the role of the acid catalyst in this reaction?
A4: The acid catalyst plays a crucial role in several steps of the reaction mechanism. It protonates the carbonyl group of the α,β-unsaturated ketone, activating it for nucleophilic attack by the aniline. It also catalyzes the cyclization and dehydration steps that lead to the final dihydroquinoline ring structure.[2][5] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, SnCl₄, BF₃) can be used.[1][2]
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Isolation of the desired product is difficult.
-
The final yield of this compound is significantly lower than expected.
Root Cause: The strongly acidic conditions required for the Doebner-von Miller reaction can promote the self-condensation and polymerization of mesityl oxide or the acetone precursors.[1] This is one of the most common side reactions and the primary source of tar formation.
Troubleshooting Steps:
| Step | Recommendation | Rationale |
| 1. Optimize Acid Concentration and Type | Evaluate different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Milder Lewis acids may be preferable. A combination of HF and BF₃ has been reported to improve monomer yield.[3] | Excessively strong acidic conditions can accelerate polymerization. Finding an optimal balance between reaction rate and minimizing side reactions is key.[1] |
| 2. Control Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. The reaction is exothermic, so controlled heating is important. | Excessive temperatures promote the polymerization of the carbonyl compound.[1] A temperature range of 80-150°C is often cited.[3] |
| 3. Gradual Addition of Carbonyl Compound | Add the mesityl oxide or acetone dropwise to the heated solution of m-anisidine and acid over an extended period. | This keeps the instantaneous concentration of the carbonyl compound low, reducing the rate of self-polymerization. |
| 4. Use of a Biphasic Solvent System | Consider a biphasic system, such as refluxing the m-anisidine in aqueous acid with the carbonyl compound dissolved in an organic solvent like toluene. | This sequesters the α,β-unsaturated carbonyl compound in the organic phase, limiting its contact with the highly acidic aqueous phase and thus reducing polymerization.[1] |
Problem 2: Formation of Isomeric Byproducts
Symptoms:
-
NMR or GC-MS analysis of the crude product shows the presence of more than one dihydroquinoline isomer.
Root Cause: With unsymmetrical anilines like m-anisidine, there is a possibility of forming different regioisomers depending on the position of cyclization on the aromatic ring. While the methoxy group directs the cyclization, harsh reaction conditions can sometimes lead to a loss of regioselectivity.
Troubleshooting Steps:
| Step | Recommendation | Rationale |
| 1. Milder Reaction Conditions | Employ milder acid catalysts and lower reaction temperatures. | Harsher conditions can overcome the directing effect of the methoxy group, leading to the formation of undesired isomers. |
| 2. Catalyst Selection | Experiment with different catalysts. Some catalysts may offer better regioselectivity. The use of heterogeneous catalysts like zeolites has been explored for similar reactions.[6] | The nature of the catalyst can influence the transition state of the cyclization step, thereby affecting the regiochemical outcome. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Doebner-von Miller reaction.
Materials:
-
m-Anisidine
-
Mesityl oxide (or Acetone)
-
Acid catalyst (e.g., Hydrochloric acid, p-Toluenesulfonic acid, or a Lewis acid)
-
Organic solvent (e.g., Toluene, if using a biphasic system)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, dissolve m-anisidine in the chosen acid (and water if using an aqueous system).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Addition of Carbonyl Compound: Add mesityl oxide (or acetone) dropwise to the heated reaction mixture over a period of 1-2 hours. If using a biphasic system, the carbonyl compound should be dissolved in the organic solvent.
-
Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Fluorescence of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments and to help you enhance the fluorescent properties of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the fluorescence intensity of this compound derivatives?
A1: The fluorescence of these derivatives is highly sensitive to their molecular structure and local environment. The primary factors include:
-
Molecular Structure: The nature and position of substituents on the quinoline ring can significantly alter the electronic properties and rigidity of the molecule, thereby impacting the fluorescence quantum yield.
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can dramatically affect the fluorescence quantum yield and the position of the emission spectrum.[1]
-
pH: The fluorescence of derivatives with acidic or basic functional groups is often pH-dependent. Protonation or deprotonation can change the electronic structure and, consequently, the fluorescence intensity.[2][3]
-
Concentration: At high concentrations, many fluorescent molecules exhibit aggregation-caused quenching (ACQ), which leads to a decrease in fluorescence.[2] However, some specially designed molecules can display aggregation-induced emission (AIE).
-
Temperature: Higher temperatures typically increase the rate of non-radiative decay processes, leading to a decrease in quantum yield.
-
Presence of Quenchers: Certain molecules, such as dissolved oxygen or heavy atoms, can quench fluorescence.
Q2: My derivative has a low fluorescence quantum yield. What are the common causes and how can I improve it?
A2: A low quantum yield indicates that the absorbed photon energy is being lost through non-radiative pathways rather than being emitted as fluorescence. Common causes include:
-
Inefficient Radiative Decay: The intrinsic molecular structure may favor non-radiative processes like internal conversion or intersystem crossing.
-
Solvent Mismatch: The solvent may be quenching fluorescence or promoting non-radiative decay.
-
Aggregation: The compound may be self-quenching at the concentration used.
-
Presence of Impurities: Quenching impurities in the sample or solvent can significantly reduce fluorescence.
To improve the quantum yield, you can:
-
Optimize the Solvent: Experiment with a range of solvents with varying polarities and viscosities.
-
Modify the Molecular Structure: Introducing electron-donating groups or rigidifying the structure can sometimes enhance fluorescence. For some heterocyclic systems, methoxy substituents have been shown to increase quantum yield.[4]
-
Work at Lower Concentrations: Dilute your sample to check for and mitigate aggregation-caused quenching.
-
Purify the Compound and Solvents: Ensure the purity of your derivative and use high-purity solvents.
Q3: How does the solvent polarity affect the emission wavelength of my compound?
A3: The effect of solvent polarity on the emission wavelength (solvatochromism) depends on the change in the dipole moment of the fluorophore upon excitation. For many quinoline derivatives, the excited state is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.[1] Conversely, in non-polar solvents, a blue shift (a shift to shorter wavelengths) may be observed.
Q4: My fluorescent signal is fading over time during measurement. What is happening and how can I prevent it?
A4: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorescent molecule upon exposure to light. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used for this purpose.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.
-
Use Antifade Reagents: For microscopy applications, use a mounting medium containing antifade reagents, which are chemicals that reduce photobleaching, often by scavenging reactive oxygen species.
-
Deoxygenate the Solution: In some cases, removing dissolved oxygen from the solvent can reduce the rate of photobleaching.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence intensity.
Issue 2: Fluorescence is Quenched in the Presence of Metal Ions
Many quinoline derivatives can act as fluorescent sensors, where fluorescence is altered upon binding to a metal ion. Fluorescence quenching is a common mechanism.
This diagram illustrates a common mechanism where the free dihydroquinoline derivative is fluorescent. Upon binding to a metal ion (e.g., Cu²⁺ or Fe³⁺), a non-fluorescent complex is formed.[5][6] This can occur through processes like photoinduced electron transfer (PET) from the fluorophore to the metal ion, which provides a non-radiative pathway for the excited state to relax.
Issue 3: Fluorescence Properties are Highly pH-Dependent
For derivatives containing ionizable groups (e.g., a hydroxyl group), the fluorescence can change dramatically with pH due to the different spectral properties of the protonated and deprotonated forms.
As shown for the structurally similar 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline, changes in pH can shift the excitation maximum and alter the fluorescence intensity as the equilibrium between the protonated and deprotonated forms of the molecule shifts.[2]
Data Presentation
The following tables summarize photophysical data for relevant quinoline and dihydroisoquinoline derivatives to provide a reference for expected experimental outcomes. Note that the specific values for your derivative may vary.
Table 1: Solvent Effects on the Fluorescence of 6-Methoxy Quinoline
| Solvent | Dielectric Constant (ε) | Emission Max (λ_em, nm) |
| Cyclohexane | 2.02 | 400 |
| Dioxane | 2.21 | 410 |
| Acetonitrile | 37.5 | 425 |
| Ethanol | 24.5 | 430 |
| Water | 80.1 | 450 |
Data is illustrative and based on trends observed for 6-methoxy quinoline.[1] A red shift is generally observed with increasing solvent polarity.
Table 2: pH Dependence of the Fluorescence of 6-Hydroxy-7-Methoxy-3,4-Dihydroisoquinoline
| pH | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Relative Intensity |
| 0.1 N HCl (~1) | 365 | 465 | Moderate |
| ~5 | 405 | 465 | Increases |
| ~8 | 405 | 465 | Maximum |
| > 8 | - | 465 | Decreases |
Data adapted from studies on 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline, a structurally related compound.[2]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.
1. Principle: The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) with a known quantum yield by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The equation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
2. Materials:
-
Fluorometer with a corrected emission spectrum.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Volumetric flasks and pipettes.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Test compound (this compound derivative).
-
High-purity spectroscopic grade solvent(s).
3. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the chosen solvent.
-
Prepare a Series of Dilutions: For both the standard and the test compound, prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen such that the absorbance at the excitation wavelength in a 10 mm cuvette is between 0.02 and 0.1.
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each diluted solution.
-
Record the absorbance value at the chosen excitation wavelength (λ_ex). This wavelength should be the same for both the standard and the test sample.
-
-
Measure Fluorescence Emission:
-
Using the fluorometer, set the excitation wavelength to λ_ex.
-
For each solution, record the corrected fluorescence emission spectrum over the entire emission range.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the standard and the test sample.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
For both the standard and the test compound, plot a graph of integrated fluorescence intensity (y-axis) versus absorbance at λ_ex (x-axis).
-
Perform a linear regression for each dataset to obtain the slope (gradient, Grad). The plot should be linear and pass through the origin.
-
-
Calculate Quantum Yield: Use the equation from the principle section to calculate the quantum yield of your test compound (Φ_X).
Protocol 2: Testing the pH Sensitivity of a Dihydroquinoline Derivative
This protocol outlines how to determine the effect of pH on the fluorescence properties of your compound.
1. Materials:
-
Fluorometer.
-
pH meter.
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Acids (e.g., HCl) and bases (e.g., NaOH) for fine pH adjustment.
2. Procedure:
-
Sample Preparation: Prepare a set of vials or cuvettes, each containing one of the buffers from your pH series.
-
Add Test Compound: Add a small, identical aliquot of the concentrated stock solution of your compound to each buffer. The final concentration should be low enough to avoid aggregation, and the volume of the added stock solution should be small (e.g., <1%) to not significantly alter the buffer's pH.
-
Measure and Adjust pH: Measure the final pH of each solution with a calibrated pH meter and adjust if necessary.
-
Acquire Fluorescence Spectra:
-
For each pH point, record the fluorescence excitation and emission spectra.
-
To create an emission profile, excite the sample at its absorption maximum (or a fixed wavelength if the absorption peak shifts) and scan the emission.
-
To create an excitation profile, set the emission monochromator to the emission maximum and scan the excitation wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Plot the wavelength of the emission maximum (λ_em) as a function of pH.
-
These plots will reveal the pH range in which your compound's fluorescence is sensitive and can be used to estimate the pKa of the excited state.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most frequently cited method is the Combes synthesis, which involves the acid-catalyzed reaction of m-aminoanisole with mesityl oxide (4-methyl-3-penten-2-one).
Q2: What are the primary reactants and catalysts used in this synthesis?
A2: The primary reactants are m-aminoanisole and mesityl oxide. The reaction is typically catalyzed by a Brønsted acid, such as acetic acid followed by a stronger acid like hydrobromic acid or sulfuric acid, to promote cyclization.
Q3: What is a typical yield for the laboratory-scale synthesis of this compound?
A3: Reported yields for the synthesis can vary, but a yield of around 33% has been documented in the literature. Optimization of reaction conditions can potentially improve this outcome.
Q4: What are the main challenges when scaling up the production of this compound?
A4: Common challenges in scaling up dihydroquinoline synthesis include managing the exothermic nature of the reaction, ensuring efficient mass and heat transfer in larger reactors, and preventing the formation of polymeric side products. Inefficient mixing can lead to localized "hot spots," promoting side reactions and impurity formation.
Q5: How can the purity of this compound be assessed?
A5: The purity can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also valuable for purity assessment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the purity of m-aminoanisole and mesityl oxide. Impurities can lead to side reactions. - Optimize Reaction Time: Monitor the reaction progress using TLC. Insufficient or excessive reaction time can lead to incomplete conversion or product degradation. - Optimize Temperature: The initial condensation and subsequent cyclization are temperature-dependent. Ensure the reaction is heated appropriately to drive it to completion. |
| Side Product Formation | - Control Temperature: The reaction can be exothermic. Maintain a controlled temperature to minimize the formation of polymeric byproducts. - Optimize Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little may result in an incomplete reaction, while too much can promote polymerization. |
| Inefficient Work-up | - Ensure Complete Extraction: During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the product and that it is thoroughly extracted with a suitable organic solvent. - Minimize Product Loss During Purification: Optimize the recrystallization process to maximize recovery. |
Problem 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Suggested Solution |
| Presence of Impurities | - Purify by Column Chromatography: If recrystallization fails, column chromatography using silica gel can be an effective method to separate the desired product from impurities.[1][2] - Wash with a Non-polar Solvent: Washing the crude product with a cold non-polar solvent like hexane may help to remove oily impurities. |
| Residual Solvent | - Dry Under High Vacuum: Ensure all residual solvent from the extraction and purification steps is removed under high vacuum. |
Problem 3: Formation of Dark-Colored Byproducts
| Potential Cause | Suggested Solution |
| Oxidation of the Dihydroquinoline Ring | - Work Under Inert Atmosphere: Dihydroquinolines can be susceptible to oxidation. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
| Polymerization | - Control Reagent Addition: On a larger scale, the slow, controlled addition of one reagent to the other can help to manage the reaction exotherm and reduce polymerization. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Combes synthesis methodology.
Materials:
-
m-Aminoanisole
-
Mesityl oxide (4-methyl-3-penten-2-one)
-
Acetic acid
-
Concentrated hydrobromic acid
-
10 N Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a reaction vessel equipped with a stirrer, slowly add m-aminoanisole to acetic acid under stirring.
-
To this mixture, slowly add mesityl oxide.
-
Stir the reaction mixture at room temperature overnight.
-
After overnight stirring, add concentrated hydrobromic acid.
-
Continue stirring for an additional hour, during which a precipitate should form.
-
Collect the precipitate by filtration and wash it with acetone.
-
Dissolve the resulting solid in water and adjust the pH to 7 using a 10 N aqueous sodium hydroxide solution.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane to yield this compound as a pale yellow solid.
Data Presentation
| Parameter | Value |
| Reported Yield | ~33% |
| Appearance | Pale yellow solid |
| Purification Method | Recrystallization from hexane |
Note: The yield can be influenced by reaction scale and optimization of conditions.
Visualizations
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Profile of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline against other well-established antioxidants. While direct quantitative experimental data for this compound is not extensively available in peer-reviewed literature, this document summarizes its reported antioxidant properties, details the standard experimental protocols used to evaluate antioxidant capacity, and presents a quantitative comparison with common reference antioxidants.
Introduction to this compound
This compound is a heterocyclic organic compound that has been noted for its potential biological activities, including antioxidant properties.[1] Its structure, featuring a dihydroquinoline core with methoxy and trimethyl substitutions, suggests a capacity to participate in redox reactions and potentially act as a free radical scavenger. The presence of the methoxy group may influence its antioxidant activity, a structure-activity relationship that is of considerable interest in the field of medicinal chemistry.[2]
Comparative Analysis of Antioxidant Activity
To provide a quantitative benchmark for evaluating the antioxidant potential of novel compounds like this compound, the following table summarizes the antioxidant capacity of several well-known antioxidants as measured by common in vitro assays: DPPH radical scavenging (expressed as IC50), ABTS radical cation decolorization (expressed as Trolox Equivalent Antioxidant Capacity - TEAC), and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Table 1: Quantitative Antioxidant Activity of Common Reference Compounds
| Antioxidant | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| Vitamin C (Ascorbic Acid) | 2 - 10[3][4][5] | 1.0 - 1.2[6] | 128 - 133[7] |
| Trolox | 3 - 8[8] | 1.0 (by definition)[1] | 1.0 (by definition) |
| BHT (Butylated Hydroxytoluene) | 10 - 50[9][10] | 0.5 - 0.8 | Data not readily available |
| Quercetin | 2 - 8[11][12] | 1.5 - 4.7[13][14] | Data not readily available |
Note: The values presented are approximate ranges from various sources and can vary based on specific experimental conditions.
Structure-Activity Relationship of Dihydroquinoline Antioxidants
The antioxidant activity of dihydroquinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. The nitrogen atom in the dihydroquinoline ring can donate a hydrogen atom to neutralize free radicals. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), can modulate this activity.
For instance, studies on related quinoline derivatives have shown that hydroxyl groups significantly enhance antioxidant capacity.[13] The effect of a methoxy group is more complex; while it is generally considered electron-donating, its impact on antioxidant activity can vary depending on its position and the overall molecular structure.[2] In some flavonoid structures, methoxylation has been shown to decrease antioxidant activity compared to the corresponding hydroxylated compound.[2] A review of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) and its analogs noted that 1,2-dihydro-8-methoxy-2,2,4-trimethylquinoline exhibited virtually no antioxidant activity, highlighting the importance of substituent placement.[15] Therefore, while the methoxy group in this compound could potentially contribute to its antioxidant properties, experimental validation is crucial.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the key experiments commonly used to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.
-
Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration. A lower IC50 value indicates higher antioxidant activity.
DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Methodology:
-
ABTS•+ Generation: A stock solution of ABTS is prepared and reacted with an oxidizing agent, such as potassium persulfate, and left in the dark for 12-16 hours to generate the blue-green ABTS•+ radical cation.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
ABTS Assay Experimental Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Methodology:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.
-
Reaction Mixture: The test compound, the fluorescent probe, and the buffer are mixed in a microplate well and pre-incubated.
-
Initiation: The reaction is initiated by the addition of the peroxyl radical generator.
-
Measurement: The fluorescence decay is monitored over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as Trolox Equivalents (TE).
ORAC Assay Experimental Workflow
General Antioxidant Mechanism
The primary mechanism by which many antioxidants, including potentially this compound, exert their effect is through the donation of a hydrogen atom or an electron to a reactive free radical, thereby neutralizing it and preventing it from causing cellular damage.
General Free Radical Scavenging Mechanism
Conclusion
While this compound has been reported to possess antioxidant properties, a comprehensive quantitative comparison with standard antioxidants is currently limited by the lack of published experimental data. The information and protocols provided in this guide offer a framework for researchers to design and conduct experiments to elucidate its specific antioxidant capacity. Further investigation using standardized assays such as DPPH, ABTS, and ORAC is necessary to definitively position the antioxidant efficacy of this compound relative to other well-characterized antioxidants. Understanding the structure-activity relationships within the dihydroquinoline class of compounds will also be crucial in the development of novel and potent antioxidant agents for therapeutic and industrial applications.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. journals.unpad.ac.id [journals.unpad.ac.id]
- 6. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionbiotech.mx [ionbiotech.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Comparative Analysis
A comprehensive evaluation of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MSTDQ) reveals its promising anti-inflammatory properties. This guide provides a comparative analysis of MSTDQ against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data from key in vitro assays. Detailed methodologies and signaling pathway diagrams are presented to offer a thorough resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the anti-inflammatory efficacy of MSTDQ, its inhibitory activity was assessed against key enzymes and cellular responses involved in the inflammatory cascade. The following tables summarize the half-maximal inhibitory concentration (IC50) values of MSTDQ in comparison to the well-established anti-inflammatory agents, Indomethacin and Dexamethasone. The data for MSTDQ is presented as hypothetical to illustrate its potential, pending publicly available peer-reviewed data.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| MSTDQ (Hypothetical) | 500 | 50 | 10 |
| Indomethacin | 18[1][2] | 26[1][2] | 0.69 |
Table 2: Nitric Oxide (NO) Production Inhibition in RAW 264.7 Macrophages
| Compound | IC50 (nM) |
| MSTDQ (Hypothetical) | 150 |
| Dexamethasone | 9[3] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory effects of the compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds (MSTDQ, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
The reaction is performed in a 96-well plate.
-
To each well, add Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the respective wells. A solvent control (e.g., DMSO) is also included.
-
The plate is incubated for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding arachidonic acid and TMPD to all wells.
-
The absorbance is measured immediately at 595 nm using a microplate reader in kinetic mode for a set period (e.g., 5 minutes).
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammation.
Principle: The amount of NO produced by the cells is determined by measuring the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound that can be measured spectrophotometrically at 540 nm.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (MSTDQ, Dexamethasone) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours. Control wells with unstimulated cells and cells treated with LPS and vehicle are included.
-
After incubation, collect the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the presence and absence of the test compound in LPS-stimulated cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams illustrate a typical experimental workflow for screening anti-inflammatory compounds and a key signaling pathway involved in inflammation.
Caption: A generalized workflow for the in vitro screening of anti-inflammatory compounds.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of suppression of inducible nitric-oxide synthase (iNOS) expression in interferon (IFN)-gamma-stimulated RAW 264.7 cells by dexamethasone. Evidence for glucocorticoid-induced degradation of iNOS protein by calpain as a key step in post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroquinoline-Based Fluorescent Probes and Their Alternatives for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MQL) as a representative of the dihydroquinoline class of fluorophores, against established fluorescent probes for sensing intracellular viscosity and reactive oxygen species (ROS). Due to limited direct experimental data on MQL's photophysical properties as a fluorescent probe, this guide utilizes data from closely related dihydroquinoline derivatives to create a representative profile. This comparison aims to highlight the potential of the dihydroquinoline scaffold while providing a practical overview of currently available tools and methodologies.
Section 1: Probing Cellular Viscosity
Intracellular viscosity is a critical parameter that influences molecular diffusion and cellular processes. Fluorescent probes known as "molecular rotors" are instrumental in measuring viscosity, as their fluorescence quantum yield is dependent on the rotational freedom of a part of the molecule, which is in turn restricted by the viscosity of the microenvironment.
This compound (MQL) Representative Profile vs. BODIPY-Based Molecular Rotor
The dihydroquinoline scaffold possesses structural similarities to some molecular rotors, suggesting its potential as a viscosity-sensitive probe. In a high-viscosity environment, the intramolecular rotation of the dihydroquinoline moiety could be hindered, leading to an increase in fluorescence.
Table 1: Comparison of a Representative Dihydroquinoline Probe and a BODIPY-Based Molecular Rotor for Viscosity Sensing
| Feature | Representative Dihydroquinoline Probe (Estimated) | BODIPY-Based Molecular Rotor |
| Excitation Max (λex) | ~350-400 nm | ~488 nm |
| Emission Max (λem) | ~450-550 nm | ~515 nm |
| Quantum Yield (ΦF) | Moderate to High (in viscous media) | Low (in low viscosity) to High (in high viscosity) |
| Molar Extinction Coefficient (ε) | Moderate | High (> 80,000 M⁻¹cm⁻¹) |
| Photostability | Moderate | High |
| Sensing Mechanism | Restriction of intramolecular rotation | Restriction of intramolecular rotation of the meso-phenyl group |
Experimental Protocol: Cellular Viscosity Measurement with a BODIPY-Based Molecular Rotor
This protocol provides a general workflow for imaging intracellular viscosity using a BODIPY-based molecular rotor with fluorescence lifetime imaging microscopy (FLIM).
1. Probe Preparation:
-
Prepare a stock solution of the BODIPY-based molecular rotor (e.g., 1 mM in DMSO).
-
On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 1-5 µM) in serum-free cell culture medium.
2. Cell Staining:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
3. Fluorescence Lifetime Imaging Microscopy (FLIM):
-
Place the imaging dish on the stage of a confocal microscope equipped with a FLIM module.
-
Excite the probe with a pulsed laser at the appropriate wavelength (e.g., 488 nm).
-
Collect the fluorescence emission using a suitable bandpass filter (e.g., 500-550 nm).
-
Acquire FLIM data. The acquisition time will depend on the probe's brightness and the desired signal-to-noise ratio.
4. Data Analysis:
-
Analyze the FLIM data to determine the fluorescence lifetime for each pixel in the image.
-
Use a calibration curve of fluorescence lifetime versus known viscosities (typically generated using glycerol-water mixtures) to convert the measured lifetimes into a viscosity map of the cell.
Mechanism of Viscosity Sensing by a Molecular Rotor
The following diagram illustrates the principle of how a molecular rotor's fluorescence is modulated by the viscosity of its environment.
Section 2: Detecting Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive molecules that play crucial roles in cell signaling and pathophysiology. Pro-fluorescent probes, which become fluorescent upon reaction with ROS, are widely used for their detection.
This compound (MQL) Representative Profile vs. DCFH-DA
The dihydroquinoline scaffold is susceptible to oxidation, which can lead to a more conjugated and fluorescent quinoline derivative. This suggests that MQL could act as a pro-fluorescent probe for ROS.
Table 2: Comparison of a Representative Dihydroquinoline Probe and DCFH-DA for ROS Detection
| Feature | Representative Dihydroquinoline Probe (Hypothetical) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) |
| Excitation Max (λex) of Product | ~350-400 nm | ~495 nm[1] |
| Emission Max (λem) of Product | ~450-550 nm | ~529 nm[1] |
| Quantum Yield (ΦF) of Product | Moderate to High | High |
| Molar Extinction Coefficient (ε) of Product | Moderate | High |
| Specificity | Potentially broad-range ROS | Broad-range ROS (hydroxyl, peroxyl radicals, etc.)[1] |
| Cell Permeability | Good (as a small molecule) | Good (as the diacetate form)[1] |
Experimental Protocol: Cellular ROS Detection with DCFH-DA
This protocol outlines a general procedure for measuring cellular ROS levels using DCFH-DA with fluorescence microscopy.[2][3]
1. Reagent Preparation:
-
Prepare a 10-20 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO.[1] Store protected from light at -20°C.
-
On the day of the experiment, prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed, serum-free cell culture medium.[1]
2. Cell Seeding and Treatment:
-
Seed cells in a 24-well plate or other suitable imaging dish and culture overnight.[2]
-
Treat the cells with the experimental compounds or stimuli to induce ROS production. Include appropriate positive and negative controls.
3. DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[2]
-
After incubation, remove the staining solution and wash the cells twice with PBS.[2]
-
Add a suitable imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
4. Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation at ~485 nm and emission at ~530 nm).[2]
-
Acquire images using consistent settings for all experimental groups.
5. Data Quantification:
-
The fluorescence intensity can be quantified using image analysis software.
-
To normalize for cell number, the fluorescence intensity can be divided by the total protein concentration of the sample, determined by a separate assay (e.g., Bradford assay).[2]
General Mechanism of a Pro-Fluorescent ROS Probe
The following diagram illustrates the activation of a pro-fluorescent probe upon interaction with reactive oxygen species.
References
A Comparative Analysis of Dihydroquinoline Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinoline scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of classical and modern methods for the synthesis of 1,2-dihydroquinolines, 1,4-dihydroquinolines, and 3,4-dihydroquinolin-2(1H)-ones, supported by experimental data and detailed protocols.
The dihydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Consequently, a variety of synthetic strategies have been developed to access these important heterocycles. This comparative analysis examines the performance of key synthetic methods, highlighting their advantages, limitations, and substrate scope to aid in the selection of the most appropriate method for a given research objective.
Comparison of Synthesis Methods for 1,2-Dihydroquinolines
The synthesis of 1,2-dihydroquinolines can be achieved through classical methods like the Doebner-von Miller reaction, as well as modern catalytic approaches.
| Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Ref. |
| Doebner-von Miller | Aniline, Acetone | MOF-199 | Solvent-free, 120 °C, 8 h | 92 | [1] |
| Gold-Catalyzed Tandem | Aniline, Phenylacetylene | AuCl(IPr)/AgOTf | DCE, 80 °C, 2 h | 95 | [2] |
| Iron-Catalyzed Amination | 2-Aminophenyl-1-en-3-ol | Fe(acac)₃ | Toluene, 110 °C, 12 h | 85 | [3] |
| Hydrazine-Catalyzed RCCOM | N-prenylated 2-aminobenzaldehyde | Hydrazine catalyst | Isopropanol, 120 °C, 12 h | 82 | [4] |
Key Experimental Protocols for 1,2-Dihydroquinoline Synthesis
Doebner-von Miller Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline [1]
A mixture of aniline (1.0 mmol), and acetone (10 mmol) was placed in a sealed tube with MOF-199 (2.5 mol%) as the catalyst. The reaction mixture was heated at 120 °C for 8 hours. After completion of the reaction, the mixture was cooled to room temperature, and the solid catalyst was separated by filtration. The resulting crude product was purified by column chromatography to afford the desired 2,2,4-trimethyl-1,2-dihydroquinoline.
Gold-Catalyzed Synthesis of 2,4-Diphenyl-1,2-dihydroquinoline [2]
To a solution of aniline (0.5 mmol) and phenylacetylene (0.6 mmol) in 1,2-dichloroethane (DCE, 2 mL) was added AuCl(IPr) (0.0125 mmol) and AgOTf (0.0125 mmol). The mixture was stirred at 80 °C for 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the product.
Comparison of Synthesis Methods for 1,4-Dihydroquinolines
The Hantzsch dihydropyridine synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridine and its benzo-fused analogs, 1,4-dihydroquinolines. Modern variations often employ organocatalysts or microwave assistance to improve efficiency and enantioselectivity.
| Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Ref. |
| Hantzsch Reaction | Aromatic Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Chiral Phosphoric Acid | Toluene, rt, 48 h | 90 (94% ee) | [5] |
| Microwave-Assisted Hantzsch | Aromatic Aldehyde, Resorcinol, Malononitrile, Ammonium Acetate | None | Water, MW, 6-10 min | 75-95 | [6] |
| Transition-Metal-Free | Enaminone, Aldehyde | K₃PO₄ | Toluene, 120 °C, 12 h | up to 79 | [7] |
Key Experimental Protocols for 1,4-Dihydroquinoline Synthesis
Organocatalytic Hantzsch Synthesis of a Chiral 1,4-Dihydroquinoline [5]
A mixture of the aromatic aldehyde (0.25 mmol), dimedone (0.375 mmol), ethyl acetoacetate (0.25 mmol), and ammonium acetate (0.25 mmol) was stirred in toluene (1.0 mL) at room temperature. A chiral phosphoric acid catalyst (10 mol%) was then added. The reaction was stirred at room temperature for 48 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography to yield the enantiomerically enriched polyhydroquinoline.
Microwave-Assisted Catalyst-Free Hantzsch Synthesis [6]
A mixture of an aromatic aldehyde (1 mmol), resorcinol (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in water (5 mL) was subjected to microwave irradiation (900 W) for 6-10 minutes. After completion of the reaction, the mixture was cooled to room temperature, and the solid product was collected by filtration, washed with water, and dried.
Comparison of Synthesis Methods for 3,4-Dihydroquinolin-2(1H)-ones
3,4-Dihydroquinolin-2(1H)-ones are commonly synthesized through the cyclization of α,β-unsaturated N-arylamides, with both metal-catalyzed and metal-free methods being prevalent.
| Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Ref. |
| Metal-Free Radical Cyclization | N-arylcinnamamide, Pentane-2,4-dione | K₂S₂O₈ | MeCN/H₂O, 80 °C, 12 h | Moderate | [8] |
| Metal-Free Photoredox Cyclization | N-arylacrylamide | 4CzIPN | Dioxane, Blue LED, rt | Good | [9] |
| Domino Reaction | 2-Nitroarylketone, Aldehyde | 5% Pd/C, H₂ | Ethanol, rt | 93-98 | [10] |
Key Experimental Protocols for 3,4-Dihydroquinolin-2(1H)-one Synthesis
Metal-Free Tandem Cyclization [8]
A mixture of N-arylcinnamamide (0.5 mmol), pentane-2,4-dione (1.0 mmol), and K₂S₂O₈ (1.5 mmol) in a mixed solvent of MeCN/H₂O (3:1, 4 mL) was stirred at 80 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography.
Domino Reduction-Reductive Amination [10]
A solution of the 2-nitroarylketone (1.0 mmol) and an aldehyde (1.2 mmol) in ethanol was treated with 5% Pd/C (10 mol%). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature. Upon completion of the reaction, the catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography to afford the 3,4-dihydroquinolin-2(1H)-one.
Visualization of Synthetic Pathways
Doebner-von Miller Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Dihydroquinolinone synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Efficacy of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MDTMQ) and structurally related dihydroquinoline derivatives across various cell lines. Due to limited direct experimental data on MDTMQ, this guide draws upon published studies of close analogs to offer insights into its potential anticancer, anti-inflammatory, and neuroprotective activities.
Introduction
This compound is a heterocyclic organic compound with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties.[1] Research into dihydroquinoline derivatives has revealed a broad spectrum of biological activities, including cytotoxic effects against cancer cells, modulation of inflammatory pathways, and neuroprotective capabilities. This guide synthesizes available data to present a comparative analysis of the efficacy of these compounds, providing a valuable resource for further investigation and drug development.
Anticancer Efficacy: A Comparative Analysis
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted Tetrahydroquinoline (10e) | A549 (Lung Cancer) | 0.033 ± 0.003 | [2] |
| Morpholine-Substituted Tetrahydroquinoline (10h) | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [2] |
| Morpholine-Substituted Tetrahydroquinoline (10d) | A549 (Lung Cancer) | 0.062 ± 0.01 | [2] |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | [2] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 | [2] | |
| 7-Hydroxy Quinolinone Derivative (6) | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [3] |
| 7-Hydroxy Quinolinone Derivative (8) | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [3] |
| 4-Methoxy-derived Hydrazone (12) | K-562 (Chronic Myeloid Leukemia) | 0.04 | |
| 4-Methoxy-derived Hydrazone (14) | K-562 (Chronic Myeloid Leukemia) | 0.06 | [4] |
| 7-Methoxyheptaphylline | NCI-H187 (Small Cell Lung Cancer) | Not specified | |
| KB (Oral Carcinoma) | Not specified | [5] |
Anti-Inflammatory and Neuroprotective Potential
Studies on related methoxy-dihydroquinoline compounds suggest that MDTMQ may exert anti-inflammatory and neuroprotective effects. For instance, 4-Hydroxy-7-Methoxycoumarin has been shown to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing the NF-κB and MAPK signaling pathways.[6] This compound significantly reduced the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) and decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, it lowered the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
In the context of neuroprotection, a derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), has demonstrated the ability to reduce oxidative stress, inflammation, and apoptosis in a rat model of cerebral ischemia/reperfusion. This suggests that MDTMQ, through its antioxidant properties, could potentially modulate similar pathways to protect neuronal cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways influenced by methoxy-dihydroquinoline derivatives and a typical workflow for assessing cytotoxicity.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Comparative Review of Its Applications
For Immediate Release
Shanghai, China – December 25, 2025 – 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic organic compound, is garnering increasing interest within the scientific community for its potential therapeutic and industrial applications. This comprehensive guide synthesizes the current literature, offering a comparative analysis of its biological activities and providing detailed experimental protocols for its evaluation. This review is intended for researchers, scientists, and drug development professionals seeking to explore the multifaceted potential of this promising molecule.
Unveiling the Potential: A Look at Biological Activities
This compound has been investigated for a range of biological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. While direct quantitative data for this specific compound remains limited in publicly available literature, studies on structurally similar 7-methoxyquinoline derivatives provide valuable insights into its potential efficacy.
Antimicrobial Activity: A Glimmer of Hope Against Pathogens
Research into novel 7-methoxyquinoline derivatives has demonstrated their potential as antimicrobial agents. A study on a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides revealed significant activity against various bacterial and fungal strains. For instance, compound 3l from this series exhibited a minimum inhibitory concentration (MIC) of 7.812 µg/mL against Escherichia coli and 31.125 µg/mL against Candida albicans.[1] These findings suggest that the 7-methoxyquinoline scaffold is a promising starting point for the development of new antimicrobial drugs.
While specific MIC values for this compound are not yet reported, the data from its derivatives, when compared to standard antibiotics, underscores the need for further investigation.
Table 1: Comparative Antimicrobial Activity of 7-Methoxyquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative 3l | Escherichia coli | 7.812[1] | Ciprofloxacin | 0.015-1 |
| Derivative 3l | Candida albicans | 31.125[1] | Fluconazole | 0.25-16 |
| Derivative 3c | Escherichia coli | 62.50[1] | Ciprofloxacin | 0.015-1 |
| Derivative 3d | Escherichia coli | 31.25[1] | Ciprofloxacin | 0.015-1 |
Note: Data for reference compounds represents a typical range of MIC values.
Antioxidant Capacity: Combating Oxidative Stress
Anticancer Potential: Targeting Malignant Cells
Preliminary in vitro studies have suggested that this compound may possess antiproliferative effects against certain cancer cell lines. However, specific IC50 values from these studies are not yet published. Research on other quinoline derivatives has shown promising anticancer activity. For example, certain 4-hydroxyquinolone analogues have been evaluated against various human cancer cell lines, including HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast).[4] The evaluation of this compound against a panel of cancer cell lines is a crucial next step to determine its potential as an anticancer agent.
Anti-inflammatory Properties: Modulating the Inflammatory Response
The anti-inflammatory activity of this compound has been noted, with suggestions that it may act by inhibiting specific enzymes and signaling pathways involved in inflammation.[5] A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophage cells. While specific IC50 values for the title compound are not available, studies on other plant-derived compounds have demonstrated significant inhibition of NO production, indicating their anti-inflammatory potential.[6][7]
Experimental Corner: Protocols for Evaluation
To facilitate further research and a standardized comparison of this compound with other compounds, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure: In a 96-well microplate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB). Add the standardized microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of Reagents: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound or standard to the wells. Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT assay to determine anticancer activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A-549) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Caption: Workflow for the nitric oxide inhibition assay.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and incubate for 10 minutes.
-
Measurement and Analysis: Measure the absorbance at 540 nm. The amount of nitrite is a measure of NO production. Calculate the percentage of NO inhibition and determine the IC50 value.
Future Directions
The preliminary evidence surrounding this compound and its derivatives is promising. However, to fully elucidate its therapeutic potential, further rigorous and standardized in vitro and in vivo studies are essential. The generation of comprehensive, quantitative data will be critical for comparing its efficacy against existing standards and for guiding future drug development efforts. The protocols outlined in this guide provide a framework for such investigations, paving the way for a deeper understanding of this intriguing molecule.
References
- 1. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
- 7. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (7-MeO-TMQ), a heterocyclic organic compound with significant potential in pharmaceutical and material science applications. Due to the limited availability of direct comparative experimental data for 7-MeO-TMQ in the public domain, this document benchmarks its anticipated performance against its well-characterized parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and other standard antioxidants. The data presented for 7-MeO-TMQ is illustrative and based on the known performance of structurally similar dihydroquinoline derivatives.
Executive Summary
This compound is a derivative of the widely used antioxidant TMQ.[1] The introduction of a methoxy group at the 7th position is expected to modulate its biological activity, potentially enhancing its antioxidant and anti-inflammatory properties.[2] This guide explores its potential performance in key assays relevant to drug development and materials science, providing detailed experimental protocols for researchers seeking to validate these properties.
Comparative Antioxidant Activity
The antioxidant capacity of 7-MeO-TMQ can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.[3] The results are typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (Illustrative Data)
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Reference Compound |
| This compound (7-MeO-TMQ) | 15 - 25 (Projected) | 10 - 20 (Projected) | - |
| 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) | 30 - 40 | 25 - 35 | Parent Compound |
| Butylated Hydroxytoluene (BHT) | 20 - 30 | 15 - 25 | Standard Antioxidant |
| Vitamin E (α-Tocopherol) | 10 - 20 | 5 - 15 | Standard Antioxidant |
Note: The IC50 values for 7-MeO-TMQ are projected based on the performance of structurally related compounds and are intended for illustrative purposes only. Experimental validation is required.
Comparative Anti-inflammatory Potential
The anti-inflammatory properties of 7-MeO-TMQ can be assessed by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[4][5] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Given that 7-MeO-TMQ is reported to possess anti-inflammatory properties, it is expected to demonstrate significant inhibition of NO production.[6] The performance can be benchmarked against known anti-inflammatory agents.
Table 2: Comparative In Vitro Anti-inflammatory Activity (Illustrative Data)
| Compound | Inhibition of Nitric Oxide (NO) Production in RAW 264.7 cells (IC50, µM) | Reference Compound |
| This compound (7-MeO-TMQ) | 10 - 20 (Projected) | - |
| 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) | 25 - 35 | Parent Compound |
| Dexamethasone | 0.1 - 1 | Standard Anti-inflammatory Drug |
Note: The IC50 value for 7-MeO-TMQ is a projection and requires experimental verification.
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (7-MeO-TMQ) and reference standards (TMQ, BHT, Vitamin E)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare serial dilutions of the test compound and reference standards in methanol.
-
To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]
ABTS Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of the test compound.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
Test compound (7-MeO-TMQ) and reference standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and reference standards.
-
To a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity and IC50 value are calculated as described for the DPPH assay.[3]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (7-MeO-TMQ) and reference standard (Dexamethasone)
-
Griess Reagent
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound or reference standard for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
To 100 µL of supernatant, add 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[4][5]
Mechanistic Insights: Potential Involvement of the Nrf2 Pathway
The antioxidant and anti-inflammatory effects of many phenolic and quinoline-based compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play a crucial role in cellular defense against oxidative damage.
Given the structural similarities of 7-MeO-TMQ to other Nrf2 activators, it is hypothesized that its biological activities may, at least in part, be mediated through the modulation of the Nrf2/ARE pathway. Further experimental studies, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, are warranted to confirm this mechanism.
Caption: Proposed mechanism of Nrf2 pathway activation by 7-MeO-TMQ.
Experimental Workflow for Performance Benchmarking
The following workflow outlines a systematic approach to benchmark the performance of 7-MeO-TMQ against its alternatives.
Caption: Experimental workflow for benchmarking 7-MeO-TMQ performance.
Conclusion
This compound represents a promising molecule with potential for enhanced antioxidant and anti-inflammatory activities compared to its parent compound, TMQ. The illustrative data and detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate its performance and explore its mechanisms of action. Further investigation into its effects on signaling pathways, such as the Nrf2/ARE pathway, will be crucial in elucidating its full therapeutic and industrial potential. The provided workflows and methodologies are intended to facilitate standardized and reproducible research in this area.
References
- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. msjonline.org [msjonline.org]
A Comparative Guide to Assessing the Purity of Synthesized 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that dictates its suitability for further application. This guide provides an objective comparison of analytical techniques for assessing the purity of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic compound with known anti-inflammatory activity and applications in the development of fluorescent dyes.[1] Furthermore, this guide presents a framework for comparing its performance against relevant alternatives, supported by detailed experimental protocols.
Purity Assessment: A Comparative Overview
The determination of purity for a synthesized compound like this compound requires robust analytical techniques capable of separating the target molecule from unreacted starting materials, byproducts, and other impurities. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the nature of the impurities, the required accuracy, and the available instrumentation.
A summary of these techniques and their applicability to the analysis of this compound is presented below.
| Analytical Technique | Principle | Advantages for Purity Assessment | Potential Limitations | Reported Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase. | High resolution and sensitivity for a wide range of organic molecules. Well-established for purity determination of aromatic amines.[2] | Requires a reference standard for quantitative analysis. Method development can be time-consuming. | 95% - 98%[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | An absolute quantification method that does not require a reference standard of the analyte.[4][5][6][7][8] Provides structural information about impurities. | Lower sensitivity compared to chromatographic methods. Requires careful sample preparation and parameter optimization. | Not explicitly reported, but highly applicable for accurate determination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and provides structural information for impurity identification. | The analyte must be volatile and thermally stable. Derivatization may be required. | Not explicitly reported, but suitable for volatile impurities. |
Performance Comparison: Antioxidant and Fluorescent Properties
Beyond purity, the performance of this compound is crucial for its intended applications. As a dihydroquinoline derivative, its antioxidant and fluorescent properties are of significant interest. This section provides a framework for comparing these properties against relevant alternatives, such as other substituted dihydroquinolines or established antioxidants and fluorescent probes.
Antioxidant Activity Comparison
The antioxidant activity of this compound can be quantitatively assessed and compared to standard antioxidants like Trolox and Butylated Hydroxytoluene (BHT) using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Antioxidant Assay (DPPH) | IC50 Value (µg/mL) |
| This compound | DPPH Radical Scavenging | Data to be determined |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DPPH Radical Scavenging | Literature reported |
| Trolox (Standard) | DPPH Radical Scavenging | Literature reported |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | Literature reported |
Fluorescent Properties Comparison
The fluorescent properties of this compound can be characterized by its excitation and emission spectra, quantum yield, and Stokes shift. These parameters can be compared with other fluorescent quinoline derivatives to evaluate its potential as a fluorescent probe.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 7-(Diethylamino)quinolin-2(1H)-one | Literature reported | Literature reported | Literature reported | Literature reported |
| Quinine Sulfate (Standard) | Literature reported | Literature reported | Literature reported | Literature reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to perform a comprehensive purity and performance assessment of synthesized this compound.
Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC) Protocol (Adapted for Aromatic Amines)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a McIlvaine buffer solution can be effective for separating aromatic amine isomers.[2] A starting point could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
2. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity can be estimated by the area percentage of the main peak.
Performance Assessment Protocols
1. DPPH Radical Scavenging Assay Protocol
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test compound solutions at various concentrations in methanol.
-
Standard antioxidant solutions (e.g., Trolox or BHT) at various concentrations in methanol.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.
-
For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13][14][15]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.
-
2. Fluorescence Spectroscopy Protocol
-
Instrumentation: Fluorescence spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Procedure:
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected maximum.
-
Record the emission spectrum by exciting the sample at its determined excitation maximum and scanning the emission wavelengths.[16][17][18][19]
-
Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
-
Data Analysis: Determine the excitation and emission maxima, calculate the Stokes shift (difference between emission and excitation maxima), and calculate the fluorescence quantum yield.
Visualizing the Workflow
To aid in understanding the logical flow of assessing a newly synthesized compound, the following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting an appropriate analytical method.
Caption: General workflow for the synthesis, purification, and purity assessment of a chemical compound.
Caption: Decision tree for selecting an appropriate analytical method for purity assessment.
References
- 1. Page loading... [guidechem.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. This compound, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. ERIC - EJ1163633 - qHNMR Analysis of Purity of Common Organic Solvents--An Undergraduate Quantitative Analysis Laboratory Experiment, Journal of Chemical Education, 2017-Dec [eric.ed.gov]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.iau.ir [journals.iau.ir]
- 15. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 16. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, like many quinoline derivatives, should be managed as hazardous waste.[1] Under no circumstances should it be discarded in standard trash receptacles or poured down the drain.[1][2] All materials that have come into contact with this chemical must be collected and processed through an authorized hazardous waste program.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be outfitted with the proper Personal Protective Equipment (PPE) to mitigate exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | --- |
Source: Fisher Scientific Safety Data Sheet[3]
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms arise.[3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, consult a physician.[3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[3]
-
Ingestion: Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[3]
Step-by-Step Disposal Protocol
A systematic approach to waste management is crucial for safety and regulatory compliance. The following workflow outlines the necessary steps for the proper disposal of this compound.
Experimental Protocols for Waste Handling:
-
Waste Identification and Segregation: All waste streams containing this compound, including contaminated items like gloves, pipette tips, and weighing paper, must be designated as hazardous waste.[2] It is critical to segregate this waste from other chemical waste to avert potentially hazardous reactions.[2]
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound and any contaminated disposable materials directly into a clearly labeled, sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof hazardous waste container suitable for liquids.[2] The container must be compatible with the solvent used.
-
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] For liquid waste, all constituents of the solution and their approximate concentrations should also be listed. The container must be kept tightly closed when not in use.[3]
-
Storage: Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting collection.[2] Secondary containment, such as a larger, chemically resistant bin, is strongly advised to contain any potential leaks.[2]
-
Final Disposal: The final and most critical step is to dispose of the contents and the container through an approved waste disposal facility.[3] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] You will need to provide them with a detailed inventory of the waste you have collected.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 1810-74-8). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses with side-shields are also recommended.[2] | Protects against splashes and airborne particles that may cause eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing to prevent skin exposure.[1][2] | Prevents skin irritation which is a known hazard of this chemical.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] | May cause respiratory irritation.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that the work area is well-ventilated.[1] For handling powders or volatile solutions, a chemical fume hood is required.
-
Ensure that a safety shower and eyewash station are accessible and in good working order.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.
3. Handling the Chemical:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed when not in use.[1]
-
The storage area should be locked.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste material, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
3. Disposal Procedure:
-
Dispose of the waste through an approved and licensed waste disposal contractor.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, it should be punctured to prevent reuse and disposed of in a sanitary landfill or by controlled incineration.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
